3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Description
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Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYLMDOAKZVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725566 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116691-26-9 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
This guide provides a comprehensive, in-depth analysis of the methodologies and expected outcomes for the structural elucidation of 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the application of modern spectroscopic methods, offering a predictive framework for the characterization of this specific heterocyclic compound. Given the current absence of a complete, publicly available experimental dataset for this molecule, this guide serves as a robust predictive model, grounded in established principles and data from analogous structures.
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 8-position creates a molecule with significant potential for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate and unambiguous structure elucidation is the cornerstone of any research and development involving such a compound, ensuring the integrity of subsequent biological and pharmacological studies.
This guide will systematically explore the expected spectroscopic signatures of this compound, leveraging data from closely related analogs to provide a detailed and scientifically rigorous predictive analysis.
Molecular Structure and Key Features
Molecular Formula: C₈H₅BrN₂O₂
Molecular Weight: 241.04 g/mol
The structure of this compound combines the aromatic, electron-rich imidazo[1,2-a]pyridine ring system with two key functional groups: a bromine atom and a carboxylic acid. These features will dominate the spectroscopic characterization.
Predictive Spectroscopic Analysis
The following sections detail the anticipated results from the primary spectroscopic techniques used for the structural elucidation of organic molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. Based on the analysis of similar imidazo[1,2-a]pyridine derivatives, a detailed ¹H NMR spectrum for this compound can be predicted.
Expected ¹H NMR Data (Predicted)
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.2 - 8.4 | s | - | Singlet due to the absence of adjacent protons. The electron-withdrawing bromine at C-3 and the adjacent nitrogen will shift this proton downfield. |
| H-5 | ~8.0 - 8.2 | d | ~7.0 - 8.0 | Doublet due to coupling with H-6. The proximity to the bridgehead nitrogen and the carboxylic acid at C-8 will result in a downfield shift. |
| H-6 | ~7.0 - 7.2 | t | ~7.0 - 8.0 | Triplet (or more accurately, a doublet of doublets) due to coupling with H-5 and H-7. This proton is in a more shielded environment compared to H-5 and H-7. |
| H-7 | ~7.6 - 7.8 | d | ~7.0 - 8.0 | Doublet due to coupling with H-6. The deshielding effect of the adjacent carboxylic acid group will cause a downfield shift. |
| COOH | >12.0 | br s | - | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, which is characteristic and often exchangeable with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. While direct experimental data for the target molecule is unavailable, the chemical shifts can be predicted with a high degree of confidence based on the known effects of substituents on the imidazo[1,2-a]pyridine ring system.
Expected ¹³C NMR Data (Predicted)
| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140 - 145 | This carbon is part of the imidazole ring and is adjacent to a nitrogen atom, resulting in a downfield shift. |
| C-3 | ~110 - 115 | The bromine atom will cause a significant upfield shift for the carbon it is attached to (the "heavy atom effect"). |
| C-5 | ~125 - 130 | Aromatic carbon in the pyridine ring. |
| C-6 | ~115 - 120 | Aromatic carbon in the pyridine ring. |
| C-7 | ~120 - 125 | Aromatic carbon in the pyridine ring. |
| C-8 | ~130 - 135 | The attachment of the electron-withdrawing carboxylic acid group will shift this carbon downfield. |
| C-8a | ~145 - 150 | Bridgehead carbon adjacent to a nitrogen atom, expected to be significantly downfield. |
| COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for this functional group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. The presence of a bromine atom in this compound will result in a characteristic isotopic pattern.
Expected Mass Spectrum Data (Predicted)
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the molecular ion will appear as a pair of peaks of roughly equal intensity, separated by 2 m/z units (e.g., at m/z 240 and 242).
-
Key Fragmentation Pathways:
-
Loss of COOH: A significant fragment will likely correspond to the loss of the carboxylic acid group (a mass of 45 Da), resulting in a fragment ion at m/z 195 and 197.
-
Loss of Br: Fragmentation involving the loss of the bromine atom (a mass of 79 or 81 Da) would lead to a fragment at m/z 161.
-
Decarboxylation: Loss of CO₂ (a mass of 44 Da) from the molecular ion would produce a fragment at m/z 196 and 198.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Data (Predicted)
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |
| C=O (Carboxylic Acid) | 1680-1720 | The carbonyl stretch is a strong and sharp absorption. Conjugation with the aromatic ring may shift it to the lower end of this range. |
| C=N and C=C (Aromatic) | 1450-1650 | Multiple sharp to medium intensity bands are expected for the aromatic ring system. |
| C-Br | 500-600 | The carbon-bromine stretch is typically a weak to medium intensity band in the fingerprint region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Integrated Structure Elucidation Workflow
The definitive structure of this compound is established by integrating the data from all the spectroscopic techniques.
Caption: Integrated workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. This in-depth guide provides a predictive framework for the expected outcomes of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. By understanding the anticipated spectral features, researchers can confidently approach the characterization of this and similar heterocyclic compounds, ensuring the accuracy and reliability of their scientific endeavors. The provided protocols and predictive data serve as a valuable resource for scientists engaged in the synthesis and application of novel imidazo[1,2-a]pyridine derivatives.
A Senior Application Scientist's Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: Properties, Synthesis, and Application
Executive Summary
This technical guide provides an in-depth analysis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. We will explore its core physicochemical properties, detail robust protocols for its synthesis and functionalization, and discuss its strategic application in medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets. The scaffold is present in numerous marketed drugs, including Zolpidem (a hypnotic) and Zolimidine (an anti-ulcer agent), highlighting its clinical and commercial relevance.[2][3]
The strategic placement of functional groups on this core allows for fine-tuning of a molecule's pharmacological profile. This compound is an exemplar of a well-designed building block, featuring two distinct and orthogonally reactive handles: a bromine atom at the C3 position and a carboxylic acid at the C8 position. This dual functionality provides chemists with exceptional flexibility for synthetic diversification.
Core Physicochemical Profile
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its effective application in both synthesis and biological screening. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1116691-26-9 | [4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4] |
| Molecular Weight | 241.04 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | |
| Melting Point | Data not available in surveyed literature. | [5] |
| pKa | Data not available. The carboxylic acid proton is expected to be acidic (pKa ~3-5), while the pyridine nitrogen provides a basic site. | - |
| LogP | Data not available. The structure suggests moderate lipophilicity, which can be modulated by derivatization. | - |
| Solubility | Expected to be poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol, particularly with the addition of a base to form the carboxylate salt. | - |
Synthesis and Purification Protocol
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved via the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][6][7][8] A robust and plausible route to the title compound starts from 2-aminoisonicotinic acid (2-aminopyridine-4-carboxylic acid's isomer). A general synthetic approach is outlined below, based on established literature precedents.[9]
Caption: Proposed two-step synthesis of the title compound.
Detailed Protocol:
-
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid.
-
To a solution of 2-aminonicotinic acid (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add an aqueous solution of chloroacetaldehyde (1.2 eq).
-
Rationale: Chloroacetaldehyde serves as the two-carbon electrophilic component required to form the imidazole ring. The reaction proceeds via initial N-alkylation of the pyridine nitrogen, followed by intramolecular cyclization and dehydration.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS for the consumption of the starting material (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. The product may precipitate. If not, adjust the pH to ~4-5 with HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate, Imidazo[1,2-a]pyridine-8-carboxylic acid.
-
-
Step 2: Bromination at the C3 Position.
-
Dissolve the intermediate from Step 1 (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution.[1] NBS is a mild and effective electrophilic bromine source for this transformation.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion.
-
Quench the reaction by pouring it into ice water. The product will precipitate.
-
Filter the solid, wash thoroughly with water to remove DMF and succinimide, and then with a small amount of cold diethyl ether or ethanol.
-
Dry the solid under vacuum. For higher purity, recrystallization from ethanol or purification via column chromatography may be performed.
-
Analytical Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for confident prediction of its key analytical signatures.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show four aromatic protons.
-
The C2-H proton on the imidazole ring will appear as a singlet, typically downfield (~8.0-8.5 ppm).
-
The three protons on the pyridine ring (C5-H, C6-H, C7-H) will appear as a set of coupled multiplets (doublets or triplets) in the range of ~7.0-9.0 ppm.
-
A very broad singlet for the carboxylic acid proton will be present far downfield (>13 ppm).
-
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The C3 carbon, bearing the bromine, will be significantly shifted compared to its non-brominated analog.
-
Mass Spectrometry (MS): ESI-MS will show a prominent [M+H]⁺ ion at m/z 240.9/242.9 and/or an [M-H]⁻ ion at m/z 238.9/240.9. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a definitive feature, with two peaks of nearly equal intensity separated by 2 Da.
Chemical Reactivity and Synthetic Utility
The primary value of this molecule lies in the orthogonal reactivity of its two functional groups, which can be addressed selectively to build molecular complexity.
Caption: Orthogonal reactive sites on the molecule.
Palladium-Catalyzed Cross-Coupling at the C3-Position
The C3-bromo substituent is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions.[6]
This reaction is one of the most powerful methods for creating biaryl or aryl-heteroaryl linkages.[6]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Rationale: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[6]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq).
-
Rationale: Pd(PPh₃)₄ is a common Pd(0) source that initiates the catalytic cycle via oxidative addition into the C-Br bond. Other catalyst/ligand systems can be used to optimize for challenging substrates.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with water, and acidify with 1N HCl to pH ~4 to precipitate the product.
-
Filter the solid, wash with water, and purify as needed.
This reaction enables the synthesis of C3-amino derivatives, which are important pharmacophores.
Protocol Considerations: Buchwald-Hartwig amination requires careful selection of the palladium precursor, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like NaOtBu or LHMDS. The reaction is typically run under strictly anhydrous and inert conditions in a solvent like toluene or dioxane.
Derivatization of the C8-Carboxylic Acid
The carboxylic acid group is readily converted into amides, esters, or other derivatives using standard peptide coupling chemistry.[6]
Exemplary Protocol: Amide Coupling
-
Suspend this compound (1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add a coupling agent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).[9]
-
Rationale: The coupling agent activates the carboxylic acid by forming a highly reactive ester intermediate, which is susceptible to nucleophilic attack by the amine. DIPEA acts as a scavenger for the acid generated during the reaction.
-
Stir for 15-30 minutes at room temperature to allow for activation.
-
Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature until the reaction is complete.
-
Perform an aqueous workup to remove excess reagents and purify the resulting amide product by chromatography or crystallization.
Applications in Medicinal Chemistry
This compound is a powerful building block for generating libraries of diverse compounds for screening.
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold is a well-known "hinge-binder" motif in many kinase inhibitors. The C8-carboxylic acid can be used to introduce vectors that target solvent-exposed regions of the ATP-binding pocket, while the C3 position can be functionalized to achieve potency and selectivity.[6]
-
Covalent Inhibitors: The C3-bromo group, while useful for cross-coupling, can also be strategically retained. In certain contexts, it can act as a weak electrophile or be replaced by a more potent Michael acceptor to form covalent bonds with nucleophilic residues (e.g., cysteine) in a target protein.[6]
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent starting point for fragment elaboration. The two orthogonal handles allow for systematic exploration of chemical space around the core scaffold to rapidly build potency and desirable ADME properties.
Conclusion
This compound is a high-value, strategically designed chemical tool. Its robust synthetic accessibility and, most importantly, its dual orthogonal reactivity make it an indispensable building block for the modern medicinal chemist. The ability to selectively perform palladium-catalyzed cross-coupling at the C3-position and amide bond formation at the C8-position provides a reliable and efficient pathway to novel and diverse chemical entities with significant therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doronscientific.com [doronscientific.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 7. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. EP2190844B3 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous clinically used drugs, including zolpidem and alpidem, valued for its diverse biological activities. The introduction of a bromine atom at the C3 position and a carboxylic acid at the C8 position provides valuable handles for further chemical modifications, making this compound a crucial building block in the development of novel therapeutics. This document delves into the strategic synthesis, mechanistic underpinnings, and practical execution of the synthetic route.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a two-stage process. This strategy ensures high yields and regioselectivity, which are critical for the efficient production of the target molecule.
The overall synthetic strategy is as follows:
-
Stage 1: Construction of the Imidazo[1,2-a]pyridine Core. This involves the cyclization of a readily available starting material, 2-aminonicotinic acid, with a suitable two-carbon electrophile to form the fused bicyclic system of imidazo[1,2-a]pyridine-8-carboxylic acid.
-
Stage 2: Regioselective Bromination. The subsequent step is the selective introduction of a bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring. This position is electronically activated for electrophilic substitution.
This staged approach allows for the purification of the intermediate, ensuring the final bromination step proceeds with a clean substrate, thereby simplifying the final purification and improving the overall efficiency of the synthesis.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
The formation of the imidazo[1,2-a]pyridine core is achieved through a well-established cyclization reaction, often a variation of the Tschitschibabin reaction.[1][2][3] In this case, 2-aminonicotinic acid serves as the pyridine precursor. The reaction involves the condensation of the 2-amino group with an acetaldehyde equivalent, such as chloroacetaldehyde or bromopyruvic acid.[4]
Reaction Mechanism
The mechanism for the formation of the imidazo[1,2-a]pyridine ring system proceeds through the following key steps:
-
Nucleophilic Attack: The exocyclic amino group of 2-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetaldehyde equivalent.
-
Imine Formation: Subsequent dehydration leads to the formation of an imine intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen then performs a nucleophilic attack on the carbon bearing the halogen, leading to the formation of the five-membered imidazole ring.
-
Aromatization: A final dehydration step results in the aromatic imidazo[1,2-a]pyridine system.
Caption: Cyclization mechanism overview.
Experimental Protocol
Materials:
-
2-Aminonicotinic acid
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminonicotinic acid in ethanol.
-
Add a stoichiometric equivalent of chloroacetaldehyde solution to the flask.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with water to remove any remaining salts.
-
Dry the product under vacuum to yield imidazo[1,2-a]pyridine-8-carboxylic acid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
Stage 2: Regioselective Bromination
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a source of electrophilic bromine under mild conditions, ensuring high regioselectivity.[5][6][7]
Reaction Mechanism
The electrophilic bromination at the C3 position is a classic example of an electrophilic aromatic substitution reaction.
-
Activation of Bromine: N-Bromosuccinimide acts as the source of the electrophilic bromine species.
-
Nucleophilic Attack: The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the electrophilic bromine.
-
Sigma Complex Formation: This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base, typically the succinimide anion or a solvent molecule, removes the proton from the C3 carbon, restoring the aromaticity of the ring and yielding the 3-bromo substituted product.
Caption: Electrophilic bromination mechanism.
Experimental Protocol
Materials:
-
Imidazo[1,2-a]pyridine-8-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
Procedure:
-
Suspend imidazo[1,2-a]pyridine-8-carboxylic acid in acetonitrile in a round-bottom flask protected from light.
-
Cool the suspension in an ice bath.
-
Add N-bromosuccinimide portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the product and dissolve the succinimide byproduct.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold dichloromethane.
-
Dry the product under vacuum to afford this compound.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core. The absence of the signal corresponding to the C3-proton and the presence of the remaining aromatic protons will confirm the regioselectivity of the bromination. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >12 ppm).[8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule. The chemical shift of the C3 carbon will be significantly influenced by the attached bromine atom. The carboxyl carbon will appear in the characteristic downfield region (around 165-185 ppm).[8]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product. The presence of the characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will provide definitive evidence for the incorporation of a single bromine atom.
Safety and Handling
-
Chloroacetaldehyde: is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide (NBS): is a lachrymator and an irritant. Handle with care in a fume hood and avoid inhalation of dust. It is also light-sensitive and should be stored in a dark container.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of this compound presented in this guide is a reliable and efficient method for accessing this valuable building block. The two-stage approach, involving the initial formation of the imidazo[1,2-a]pyridine core followed by regioselective bromination, provides a high-yielding and scalable route. The detailed protocols and mechanistic insights offered herein are intended to empower researchers in their efforts to develop novel therapeutics based on this versatile heterocyclic scaffold.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-Depth Technical Guide to 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 1116691-26-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This bicyclic aromatic heterocycle, an isostere of purine, is a key structural motif in numerous clinically approved drugs and investigational agents. Its prevalence in marketed pharmaceuticals such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent) underscores its therapeutic versatility. The scaffold's rigid structure and potential for diverse functionalization allow for the fine-tuning of steric and electronic properties, making it an ideal starting point for the development of novel therapeutics.[1]
This guide focuses on a specific, strategically functionalized derivative: 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid . The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. Simultaneously, the carboxylic acid at the 8-position provides a crucial anchor for forming amide bonds or acting as a key pharmacophore for interactions with biological targets. These features make this compound a highly valuable building block in the synthesis of compound libraries for drug discovery, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical and Structural Characteristics
A comprehensive understanding of the physicochemical properties of a lead compound is fundamental to its development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1116691-26-9 | [2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2] |
| Molecular Weight | 241.04 g/mol | [2] |
| Appearance | Solid (predicted) | |
| InChI Key | ZXMYLMDOAKZVIA-UHFFFAOYSA-N | [3] |
| SMILES | O=C(C1=CC=CN2C1=NC=C2Br)O | [3] |
| Predicted XlogP | 2.3 | [4] |
| Predicted Solubility | Moderate | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be efficiently achieved through the electrophilic bromination of the corresponding imidazo[1,2-a]pyridine-8-carboxylic acid precursor. The following protocol is adapted from established methodologies for the functionalization of the imidazo[1,2-a]pyridine core.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of Imidazo[1,2-a]pyridine-8-carboxylic acid (Precursor)
The precursor can be synthesized via the condensation of 2-aminopyridine-3-carboxylic acid with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde, under basic conditions.
Step 2: Bromination of Imidazo[1,2-a]pyridine-8-carboxylic acid
-
Reagents and Materials:
-
Imidazo[1,2-a]pyridine-8-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
To a solution of Imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, a precipitate will form.
-
Filter the resulting precipitate and wash sequentially with acetonitrile and hexane to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum to afford this compound.
-
-
Causality and Self-Validation: The use of NBS as a brominating agent is a well-established and mild method for the regioselective bromination of electron-rich heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the 3-position of the imidazo[1,2-a]pyridine ring being the most nucleophilic and thus the most reactive site. The precipitation of the product from the reaction mixture provides a straightforward initial purification step. The purity of the final product should be validated by spectroscopic methods as described in the following section.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Confirmation of the chemical structure and assessment of purity are critical steps in the synthesis of any novel compound. The following table summarizes the expected spectroscopic data for this compound based on analysis of closely related analogs.[5]
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the bicyclic ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton is also expected. |
| ¹³C NMR | Characteristic signals for the eight carbon atoms of the imidazo[1,2-a]pyridine core, with the carbon bearing the bromine atom appearing at a distinct chemical shift. A signal corresponding to the carboxylic acid carbonyl carbon is expected in the downfield region (δ > 160 ppm). |
| Mass Spectrometry (MS) | The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₈H₆BrN₂O₂⁺. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would provide definitive confirmation. |
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromo and carboxylic acid functionalities on the imidazo[1,2-a]pyridine scaffold makes this compound a highly valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors.
The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the exploration of the chemical space around this position to optimize potency and selectivity for a given biological target.
The carboxylic acid at the 8-position can be readily converted to a variety of amides through standard peptide coupling reactions. This is particularly significant as the amide functionality is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
A key area of application for imidazo[1,2-a]pyridine derivatives is in the development of inhibitors for the Activin-like kinase (ALK) family, which are implicated in various diseases including cancer and rare genetic disorders. The general structure of many ALK inhibitors features a heterocyclic core (like imidazo[1,2-a]pyridine) with substituents that occupy the hydrophobic regions and the hinge-binding region of the kinase domain. This compound serves as an excellent starting point for the synthesis of such inhibitors.
Caption: Role of the title compound in a drug discovery workflow.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically designed building block that leverages the privileged nature of the imidazo[1,2-a]pyridine scaffold. Its dual functionalities—a versatile bromine atom for cross-coupling and a carboxylic acid for amide formation—make it an invaluable tool for medicinal chemists. Its application in the synthesis of kinase inhibitors and other targeted therapies highlights its potential to contribute to the development of next-generation medicines. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
- 1. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 2. doronscientific.com [doronscientific.com]
- 3. PubChemLite - 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Privileged" Scaffold
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3][4] This designation stems from its remarkable versatility, enabling the development of a wide array of therapeutic agents with diverse pharmacological activities.[3][5][6] Its structural resemblance to endogenous purines and the indole group, both crucial in numerous biochemical processes, provides a foundational basis for its broad biological significance.[7] Marketed drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone underscore the clinical success of this scaffold.[3][5][6][8][9]
This technical guide offers a comprehensive exploration of the imidazo[1,2-a]pyridine core, delving into its synthesis, chemical properties, and extensive applications in drug discovery. We will examine its role in targeting a spectrum of diseases, from cancer and infectious diseases to central nervous system disorders, supported by mechanistic insights and structure-activity relationship (SAR) studies. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical guidance for researchers in the field.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes, ranging from classical condensation reactions to modern multicomponent and catalytic approaches. The choice of method often depends on the desired substitution pattern and the need for efficiency and diversity in compound library synthesis.
A foundational method, first reported by Tschitschibabin in 1925, involves the reaction of 2-aminopyridine with an α-haloketone, such as bromoacetaldehyde.[7] While initial yields were modest, the inclusion of a base like sodium hydrogen carbonate significantly improved the reaction's efficiency under milder conditions.[7] A notable advancement is the catalyst- and solvent-free reaction of 2-aminopyridines with α-bromo/chloroketones at a relatively low temperature of 60°C, offering a green and efficient alternative.[7]
More contemporary strategies focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, is a one-pot synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide to yield a variety of imidazo[1,2-a]pyridine derivatives.[1] This method is particularly valuable for creating diverse compound libraries for high-throughput screening. Another innovative three-component coupling reaction utilizes a copper catalyst to combine a 2-aminopyridine, an aldehyde, and a terminal alkyne.[7]
Furthermore, cascade reactions involving nitroolefins and 2-aminopyridines, often catalyzed by Lewis acids like FeCl3, provide an efficient route to 3-unsubstituted imidazo[1,2-a]pyridines.[7][10] The versatility of synthetic approaches also extends to the use of α-bromo-β-keto esters, which can react with aminopyridines under thermal or microwave-assisted solvent-free conditions to produce highly substituted imidazo[1,2-a]pyridines in very short reaction times.[10]
Therapeutic Applications: A Scaffold of Broad Potential
The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of drugs targeting a wide range of diseases, a testament to its ability to interact with various biological targets.[3][5][6][11]
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, exhibiting inhibitory effects on multiple molecular pathways crucial for cancer cell proliferation and survival.[12][13][14] These compounds have been shown to target key enzymes such as protein kinases, including PI3K, Akt, mTOR, CDKs, VEGFR, and EGFR.[12][13][14][15] For instance, derivatives have been designed as potent PI3Kα inhibitors, inducing apoptosis in breast cancer cell lines with IC50 values in the nanomolar range.[15]
Recent research has also focused on developing these compounds as covalent inhibitors, a strategy that has proven successful in cancer therapy.[1] A notable study detailed the synthesis of imidazo[1,2-a]pyridine derivatives bearing a propargylamide moiety as a covalent warhead, which displayed potent antiproliferative activities against KRAS G12C-mutated lung cancer cells.[1] Specifically, compound I-11 showed significant selectivity for KRAS G12C mutant cells over KRAS G12S mutant cells, with an IC50 value of 0.86 μM in NCI-H358 cells.[1]
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has proven to be a rich source of potent anti-TB compounds.[2][4][16] A significant breakthrough in this area was the discovery of telacebec (Q203), a clinical candidate active against both MDR- and XDR-TB.[16]
Structure-activity relationship studies have been instrumental in optimizing the anti-TB activity of this class of compounds. For example, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC90 values in the sub-micromolar range.[2][17] Further optimization of this series led to compounds with nanomolar potency.[18][19] SAR investigations revealed that bulky and more lipophilic biaryl ethers at certain positions significantly enhance potency.[19] Some of these compounds are believed to target QcrB, a component of the electron transport chain in Mtb.[16]
| Compound Class | Target | Activity Range (MIC) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mtb (replicating & non-replicating) | 0.4–1.9 μM | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07–2.2 μM | [2] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07–0.14 μM | [2] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | DS-Mtb | 0.069–0.174 μM | [16] |
| Optimized imidazo[1,2-a]pyridine-3-carboxamides | Mtb H37Rv | ≤0.006 μM | [18] |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold has a well-established presence in the realm of CNS-active drugs, most notably with zolpidem and alpidem.[3][20][21] These drugs act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[21][22]
-
Zolpidem: Primarily used for the treatment of insomnia, zolpidem exhibits hypnotic and sedative effects.[21]
-
Alpidem: In contrast, alpidem displays mainly anxiolytic properties and was briefly marketed for anxiety disorders.[20][21][23] Its clinical use was unfortunately cut short due to rare but severe hepatotoxicity.[20][24][25]
The case of alpidem serves as a crucial lesson in drug development, highlighting the potential for idiosyncratic toxicities to emerge post-marketing and the importance of thorough pharmacovigilance.[24]
Beyond GABAA receptor modulation, imidazo[1,2-a]pyridine derivatives have also been investigated as ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease.[26] Compounds like IMPY have shown excellent binding affinity to Aβ aggregates, demonstrating the potential of this scaffold in the development of diagnostic and therapeutic agents for neurodegenerative diseases.[26]
Structure-Activity Relationship (SAR) and Bioisosterism
Systematic exploration of the structure-activity relationships of imidazo[1,2-a]pyridine derivatives has been a key driver of their successful development. For instance, in the context of anti-TB agents, the substitution pattern on the core and the nature of the carboxamide side chain have been shown to be critical for potency.[2][16][19] Similarly, for anticancer applications, the type and position of substituents on the scaffold dictate the specific kinase inhibitory profile and overall cellular activity.[1][27]
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of lead compounds.[28][29][30] The imidazo[1,2-a]pyridine scaffold itself can be considered a bioisostere of other important heterocyclic systems. For example, 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABAA receptor modulator.[22] This substitution maintained the desired pharmacological activity while potentially offering advantages in terms of metabolic stability or other pharmacokinetic parameters.[22] This approach has also been applied to discover novel c-Met inhibitors by replacing the imidazo[1,2-a]pyrimidine core with an 8-fluoroimidazo[1,2-a]pyridine.[28]
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via Tschitschibabin Reaction
Objective: To synthesize a substituted imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-haloketone.
Materials:
-
Substituted 2-aminopyridine
-
Appropriate α-haloketone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in ethanol in a round-bottom flask, add the α-haloketone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired imidazo[1,2-a]pyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its structure have allowed for the creation of vast and diverse chemical libraries, leading to the discovery of compounds with a wide spectrum of biological activities.[7][31] The successes in developing potent anticancer and antitubercular agents highlight the ongoing potential of this privileged core.[1][2][4][12]
Future research will likely focus on several key areas. The development of novel, more efficient, and greener synthetic methodologies will remain a priority. Further exploration of the scaffold's potential in targeting new and challenging biological targets, particularly in the areas of neurodegenerative diseases and viral infections, is warranted. The application of computational and structure-based drug design will undoubtedly accelerate the optimization of lead compounds, improving their potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the versatile imidazo[1,2-a]pyridine scaffold is poised to play an even more significant role in the discovery of the next generation of therapeutic agents.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 20. alpidem [drugcentral.org]
- 21. Alpidem - Wikipedia [en.wikipedia.org]
- 22. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alpidem in the treatment of panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. grokipedia.com [grokipedia.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mch.estranky.sk [mch.estranky.sk]
- 30. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 31. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comprehensive Spectroscopic and Structural Elucidation Guide for 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
An In-depth Technical Guide Topic: Spectroscopic Data for 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a functionalized derivative of the imidazo[1,2-a]pyridine scaffold—a privileged structure in drug discovery—it serves as a critical building block for synthesizing novel therapeutic agents, including potent kinase inhibitors and antimycobacterial agents.[1][2] The precise placement of the bromine atom and the carboxylic acid group dictates its reactivity and biological activity, making unambiguous structural confirmation paramount. This guide provides a detailed analysis of the expected spectroscopic data (NMR, MS) for this molecule, explains the rationale behind experimental choices for data acquisition, and presents a validated workflow for its characterization.
Molecular Structure and Spectroscopic Overview
The structural integrity of any synthetic compound used in research, particularly in drug development, hinges on its thorough characterization. For this compound (CAS No: 1116691-26-9), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive fingerprint of its chemical structure.[3]
The imidazo[1,2-a]pyridine ring system is a 10 π-electron aromatic system, which results in considerable electron delocalization that influences the chemical environment of each atom.[4] The bromine at position 3 and the carboxylic acid at position 8 introduce significant electronic and steric effects, which are key to interpreting the spectra.
Caption: Molecular structure with standard IUPAC numbering.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is the primary tool for determining the substitution pattern on the aromatic rings. The chemical shift of each proton is influenced by the electron density of its environment and its proximity to other protons and substituents.
Anticipated Spectral Features
-
Imidazo Ring Proton (H-2): This proton is expected to appear as a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift will be in the aromatic region.
-
Pyridine Ring Protons (H-5, H-6, H-7): These three protons form a coupled spin system. H-5 will likely be a doublet, H-7 a doublet, and H-6 a triplet (or doublet of doublets), reflecting their respective couplings. The electron-withdrawing nature of the adjacent carboxylic acid at C-8 will deshield H-7, shifting it downfield.
-
Carboxylic Acid Proton (-COOH): This is an exchangeable proton and will appear as a broad singlet, typically at a very high chemical shift (>12 ppm), especially when using a solvent like DMSO-d₆ that does not exchange protons rapidly.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.0 - 8.5 | Singlet (s) | N/A | Located on the electron-rich imidazole ring. |
| H-7 | ~8.1 - 8.4 | Doublet (d) | ~7.0 - 8.0 | Deshielded by the adjacent C-8 carboxylic acid group. |
| H-5 | ~7.8 - 8.1 | Doublet (d) | ~8.5 - 9.5 | Standard pyridine ring proton chemical shift. |
| H-6 | ~7.2 - 7.5 | Triplet (t) | ~7.5 - 8.5 | Shielded relative to H-5 and H-7, coupled to both. |
| -COOH | >13.0 | Broad Singlet (br s) | N/A | Highly deshielded, exchangeable acidic proton. |
Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) for two primary reasons: first, it readily dissolves the polar carboxylic acid, and second, its hydrogen-bond accepting nature slows the exchange rate of the acidic -COOH proton, allowing for its observation as a distinct, albeit broad, peak.[5]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and match the probe for ¹H observation.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak shape on the residual solvent signal (DMSO-d₅, ~2.50 ppm).
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure the carboxylic acid proton is observed.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay is needed for quantitative integration if required, though it is less critical for simple structural confirmation.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate all peaks to determine proton ratios.
-
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides crucial information on the carbon skeleton of the molecule. With broadband proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.
Anticipated Spectral Features
-
Carboxyl Carbon (-COOH): This carbon will be the most downfield signal (typically 160-180 ppm) due to its double bond to one oxygen and single bond to another.[6]
-
Aromatic Carbons: The nine carbons of the fused ring system will appear between ~110 and ~150 ppm.
-
C-Br Carbon (C-3): The direct attachment to the electronegative bromine atom will influence the chemical shift of C-3, typically resulting in a more shielded (upfield) position compared to an unsubstituted carbon in a similar electronic environment.
-
Quaternary Carbons (C-3, C-8, C-8a): These carbons, lacking directly attached protons, will typically show weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement.[7]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~165 - 170 | Carbonyl carbon of a carboxylic acid. |
| C-8a | ~145 - 150 | Bridgehead carbon adjacent to nitrogen. |
| C-5 | ~140 - 145 | Pyridine ring carbon. |
| C-2 | ~130 - 135 | Imidazole ring carbon. |
| C-7 | ~125 - 130 | Pyridine ring carbon. |
| C-8 | ~120 - 125 | Carbon bearing the carboxylic acid group. |
| C-6 | ~115 - 120 | Pyridine ring carbon. |
| C-3 | ~110 - 115 | Carbon bearing the bromine atom. |
Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample and Instrument Setup:
-
Use the same sample prepared for ¹H NMR.
-
Tune and match the probe for ¹³C observation.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 240 ppm (from -10 to 230 ppm).
-
Number of Scans: 1024 to 4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C and the presence of slow-relaxing quaternary carbons.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction as with the ¹H spectrum.
-
Calibrate the spectrum using the DMSO-d₆ solvent peak (septet centered at 39.52 ppm).
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.
Anticipated Spectral Features
The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 Da.
Predicted HRMS Data
-
Molecular Formula: C₈H₅BrN₂O₂
-
Monoisotopic Mass: 239.95345 Da[8]
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |
| [M+H]⁺ | 240.96073 | 242.95868 | Two peaks of ~1:1 intensity separated by ~2 Da. Confirms elemental composition. |
| [M-H]⁻ | 238.94617 | 240.94412 | Two peaks of ~1:1 intensity separated by ~2 Da. Alternative ionization mode. |
| [M+Na]⁺ | 262.94267 | 264.94062 | Sodium adduct, also showing the characteristic bromine isotope pattern. |
Protocol: Electrospray Ionization (ESI) HRMS
Rationale: ESI is a soft ionization technique ideal for polar molecules like this carboxylic acid, minimizing fragmentation and preserving the molecular ion for accurate mass measurement.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass analyzer using a known standard immediately before the run.
-
Set the ionization mode to positive ion mode to observe the [M+H]⁺ ion. Negative ion mode can also be used.
-
Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data over a mass range of m/z 100-500.
-
Ensure the mass resolution is set to >10,000 to allow for accurate mass determination to four decimal places.
-
Integrated Characterization Workflow
Confirming the identity of this compound requires a logical integration of all spectroscopic data. This workflow ensures a self-validating system for structural confirmation.
Caption: A logical workflow for the structural validation of the target compound.
References
- 1. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. PubChemLite - 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
The Imidazo[1,2-a]pyridine Core: A Centennial Review of its Discovery and Synthetic Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately large number of successful drug candidates. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This fused heterocyclic system, consisting of a pyridine ring fused to an imidazole ring, is a cornerstone of modern drug discovery, found in marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent). Its rigid, planar structure and rich electronic properties make it an ideal platform for developing a wide array of therapeutic agents, including anticancer, antiviral, antibacterial, and antituberculosis compounds.
This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, from its initial discovery in the early 20th century to the sophisticated synthetic strategies employed by chemists today. We will explore the causality behind the evolution of its synthesis, provide detailed experimental protocols for key transformations, and offer insights into the enduring relevance of this remarkable heterocycle.
Historical Perspective: The Dawn of Fused Heterocyclic Chemistry
The early 20th century was a period of explosive growth in the field of organic chemistry. While the fundamental structures of many aromatic and carbocyclic compounds were well-established, the synthesis of more complex, fused heterocyclic systems remained a significant challenge. Chemists of the era were grappling with the fundamental reactivity of nitrogen-containing rings, and the construction of bicyclic frameworks often required harsh, multi-step procedures with limited predictability.
It was in this context that Russian chemist Aleksei E. Tschitschibabin (also spelled Chichibabin) made his seminal contribution. Building upon his earlier work on the amination of pyridine (the Tschitschibabin amination reaction, discovered in 1914), he turned his attention to the synthesis of fused N-heterocycles.
The Landmark Discovery: The Tschitschibabin Reaction (1925)
In 1925, Tschitschibabin and his collaborator F. N. Stepanow published their groundbreaking work on a novel synthesis of the imidazo[1,2-a]pyridine ring system. Their approach, now known as the Tschitschibabin reaction, involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound. In their initial report, they reacted 2-aminopyridine with bromoacetaldehyde at high temperatures (150-200°C) in a sealed tube, successfully forming the parent imidazo[1,2-a]pyridine ring, albeit in modest yields.[1][2]
This discovery was a significant milestone. It provided the first direct and relatively general method for constructing this important bicyclic system. The underlying logic of the reaction—the nucleophilic character of the 2-aminopyridine attacking the electrophilic α-carbon of the halo-carbonyl compound, followed by cyclization and dehydration—was elegant and established a foundational strategy that would be refined and built upon for the next century. Later refinements, such as the inclusion of a base like sodium bicarbonate, allowed for milder reaction conditions and improved efficiency.[2]
The Evolution of Synthetic Methodologies
The enduring importance of the imidazo[1,2-a]pyridine scaffold has driven a continuous quest for more efficient, versatile, and environmentally benign synthetic methods. The evolution from the harsh conditions of the original Tschitschibabin reaction to the sophisticated catalytic and multicomponent reactions of today reflects the broader progress of organic synthesis.
The Classical Approach: Tschitschibabin Condensation
The traditional Tschitschibabin reaction remains a widely used and reliable method for synthesizing a variety of substituted imidazo[1,2-a]pyridines. The general mechanism involves two key steps:
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the haloketone to displace the halide and form an N-phenacylpyridinium intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, forming a hemiaminal-like intermediate which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine ring.
References
In-Depth Technical Guide: Identifying and Validating Therapeutic Targets for 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a multitude of biologically active compounds. This guide focuses on a specific derivative, 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, providing a comprehensive framework for identifying and validating its potential therapeutic targets. By leveraging its distinct chemical features—a strategically placed bromine atom for potential halogen bonding and a carboxylic acid for critical anchoring interactions—we can rationally explore its therapeutic utility. This document synthesizes established principles of drug discovery with actionable, detailed protocols to guide researchers from initial hypothesis to robust target validation, ultimately accelerating the translation of this promising chemical entity into novel therapeutics.
The Strategic Advantage of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is classified as a "privileged scaffold" in drug discovery. This designation is earned due to its ability to serve as a versatile framework for presenting functional groups in a well-defined three-dimensional space, enabling high-affinity interactions with a wide range of biological targets. Its rigid, bicyclic nature minimizes conformational entropy loss upon binding, a thermodynamically favorable trait.
This compound is a particularly intriguing starting point for several reasons:
-
The 8-Carboxylic Acid: This group is a powerful hydrogen bond donor and acceptor and can form charge-based salt bridge interactions with basic residues (e.g., Lysine, Arginine) in a protein binding pocket. This often serves as a critical anchor point for the molecule.
-
The 3-Bromo Substituent: The bromine atom provides a site for further chemical elaboration (e.g., through palladium-catalyzed cross-coupling reactions) to explore structure-activity relationships (SAR). Furthermore, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly enhance binding affinity and selectivity.
High-Probability Therapeutic Target Classes
Based on the structural motifs of the core molecule and documented activities of related compounds, we can prioritize several classes of proteins as potential therapeutic targets.
Protein Kinases: The Central Nodes of Cellular Control
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a well-established driver of cancer and inflammatory diseases. The imidazo[1,2-a]pyridine scaffold is a known "hinge-binder," capable of mimicking the adenine region of ATP to inhibit kinase activity.
-
Hypothesized Targets:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR).
-
Non-Receptor Tyrosine Kinases: Src family kinases, Bruton's tyrosine kinase (BTK).
-
Serine/Threonine Kinases: Polo-like kinase 1 (PLK1), Aurora Kinases, Glycogen Synthase Kinase 3β (GSK-3β).
-
Causality: The planar imidazo[1,2-a]pyridine ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 8-carboxylic acid can interact with a conserved lysine residue, while the 3-bromo position can be optimized to occupy adjacent hydrophobic pockets.
Phosphodiesterases (PDEs): Modulators of Cyclic Nucleotides
PDEs are critical enzymes that regulate intracellular levels of second messengers, cAMP and cGMP. Their inhibition has therapeutic applications in inflammatory, cardiovascular, and neurological disorders.
-
Hypothesized Targets:
-
PDE4: A key regulator in inflammatory cells.
-
PDE10A: Highly expressed in the brain, a target for neuropsychiatric disorders.
-
Causality: The active site of PDEs contains a metal-coordinating region and a hydrophobic pocket. The imidazo[1,2-a]pyridine scaffold can engage in π-stacking interactions within the hydrophobic pocket, while the carboxylic acid can chelate the active site metal ions (typically Zn²⁺ or Mg²⁺).
Bromodomains: Epigenetic Regulators
Bromodomain and Extra-Terminal Domain (BET) proteins are epigenetic "readers" that recognize acetylated histones to control gene transcription. They are high-value targets in oncology and inflammation.
-
Hypothesized Target:
-
BRD4: A key member of the BET family.
-
Causality: The imidazo[1,2-a]pyridine core can act as a scaffold to mimic the acetyl-lysine motif. The carboxylic acid can form a key hydrogen bond with a conserved asparagine residue in the BET bromodomain, a hallmark interaction for inhibitors of this class.
A Phased Approach to Target Identification and Validation
A multi-step, orthogonal approach is essential to confidently identify and validate the biological target(s).
Phase 1: Unbiased Target Discovery
The objective of this phase is to identify which proteins from a complex biological mixture physically interact with the compound.
Experimental Workflow: Affinity-Based Chemical Proteomics
Caption: Workflow for affinity-based target identification.
Protocol: Covalent Immobilization and Affinity Pulldown
-
Probe Synthesis: Synthesize an affinity probe by coupling the carboxylic acid of the compound to an amine-functionalized linker, which is then attached to NHS-activated agarose beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., A549 lung cancer cells if exploring anti-cancer activity).
-
Incubation: Incubate the affinity beads with the cell lysate for 2-4 hours at 4°C to allow for protein binding.
-
Washing: Wash the beads extensively with a buffer (e.g., PBS with 0.1% Tween-20) to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins by either:
-
Competitive Elution: Using a high concentration of the free compound.
-
Denaturing Elution: Using a buffer containing SDS and boiling.
-
-
Mass Spectrometry: Digest the eluted proteins with trypsin and identify them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Phase 2: Direct Target Engagement and Functional Validation
This phase confirms a direct, functional interaction between the compound and the prioritized protein candidates from Phase 1.
Experimental Workflow: Orthogonal Validation Cascade
Methodological & Application
Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a key heterocyclic scaffold prevalent in medicinal chemistry. This document moves beyond a simple recitation of steps, offering a rationale for experimental choices and grounding the methodology in established chemical principles.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system found in a wide array of biologically active compounds.[1] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting a range of conditions. Notable examples of drugs featuring this core include Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic). The introduction of a bromine atom at the 3-position and a carboxylic acid at the 8-position provides valuable handles for further chemical modification, making this compound a versatile building block in drug discovery programs.[2][3]
This protocol outlines a robust two-step synthesis commencing with the commercially available 2-aminopyridine-3-carboxylic acid. The synthetic strategy involves an initial cyclocondensation to form the bicyclic imidazo[1,2-a]pyridine-8-carboxylic acid, followed by a regioselective bromination at the electron-rich C3 position.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the core heterocyclic system and its subsequent functionalization.
Figure 1: Overall synthetic workflow for this compound.
Mechanistic Rationale
3.1 Part 1: The Cyclocondensation Reaction
The formation of the imidazo[1,2-a]pyridine ring system is a classic example of a condensation reaction between a 2-aminopyridine derivative and an α-haloaldehyde. The reaction proceeds via an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen attacks the electrophilic carbon of the chloroacetaldehyde. This is followed by an intramolecular cyclization involving the exocyclic amino group and the aldehyde carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine core.[4] The use of 2-aminopyridine-3-carboxylic acid directly installs the required carboxylic acid moiety at the 8-position of the final product.
3.2 Part 2: Regioselective C3 Bromination
The imidazo[1,2-a]pyridine system is an electron-rich heterocycle. The C3 position, in particular, is highly activated towards electrophilic aromatic substitution due to resonance stabilization of the resulting cationic intermediate (Wheland intermediate). N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine (Br⁺), which allows for the selective bromination at the C3 position under relatively gentle, often room temperature, conditions.[2][5] This high regioselectivity is a key advantage, preventing the formation of other brominated isomers.
Experimental Protocols
4.1 Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Aminopyridine-3-carboxylic acid | 5345-47-1 | 138.13 | ≥98% | e.g., Matrix Scientific[6] |
| Chloroacetaldehyde (50 wt.% in H₂O) | 107-20-0 | 78.50 | - | e.g., Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥98% | e.g., Sigma-Aldrich |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | ≥99.5% | Standard lab supplier |
| Acetonitrile (Anhydrous) | 75-05-8 | 41.05 | ≥99.8% | Standard lab supplier |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | Standard lab supplier |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Reagent | Standard lab supplier |
| Hexanes | 110-54-3 | 86.18 | ACS Reagent | Standard lab supplier |
4.2 Part 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine-3-carboxylic acid (5.0 g, 36.2 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.
-
Reagent Addition: Slowly add chloroacetaldehyde (5.7 g of a 50 wt.% solution in water, 36.2 mmol, 1.0 equivalent) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 mixture of ethyl acetate:methanol as the mobile phase).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL).
-
The crude product can be further purified by recrystallization from ethanol or by trituration with diethyl ether to remove any unreacted starting material.
-
-
Drying: Dry the purified solid under vacuum to yield imidazo[1,2-a]pyridine-8-carboxylic acid as a solid.
4.3 Part 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend the imidazo[1,2-a]pyridine-8-carboxylic acid (3.0 g, 18.5 mmol) obtained from Part 1 in 50 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (3.3 g, 18.5 mmol, 1.0 equivalent) portion-wise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Upon completion, a precipitate of the product will have formed.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold acetonitrile (2 x 15 mL) to remove any soluble impurities, including succinimide.
-
-
Drying: Dry the solid product under vacuum to yield this compound.
Trustworthiness and Validation: Characterization of the Product
To ensure the identity and purity of the synthesized this compound, a comprehensive characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the protons on the imidazo[1,2-a]pyridine core, with the disappearance of the signal for the proton at the C3 position and the appearance of aromatic protons in the expected regions.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and the presence of the C-Br bond will cause a downfield shift for the C3 carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Melting Point (MP): The melting point of the purified product should be determined and compared to literature values, if available. A sharp melting point is indicative of high purity.
Troubleshooting and Key Considerations
-
Incomplete Cyclocondensation: If the reaction in Part 1 stalls, a small amount of a non-nucleophilic base (e.g., sodium bicarbonate) can be added to neutralize any HCl formed, which can sometimes inhibit the reaction. However, this should be done cautiously as it can also promote side reactions.
-
Over-bromination: While NBS is highly selective for the C3 position, using a large excess or elevated temperatures in Part 2 could potentially lead to di-brominated products. It is crucial to maintain a 1:1 stoichiometry and room temperature conditions.
-
Solubility Issues: The carboxylic acid moiety can affect the solubility of the compounds. If the products are difficult to handle or purify, they can be converted to their corresponding methyl or ethyl esters for easier manipulation, followed by hydrolysis as a final step.
-
Moisture Sensitivity: Anhydrous solvents are recommended, particularly for the bromination step with NBS, to prevent the hydrolysis of the reagent and ensure optimal reactivity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles of the cyclocondensation and regioselective bromination steps, researchers can confidently and efficiently produce this valuable building block for applications in medicinal chemistry and drug discovery.
References
- 1. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of a wide array of therapeutic agents, including the well-known hypnotic drug zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine.[1][2] The ability to selectively introduce functional groups onto this core structure is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile.
This comprehensive guide provides detailed application notes and protocols for the most common and synthetically useful functionalization strategies targeting the imidazo[1,2-a]pyridine core. The methodologies covered herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of substituted imidazo[1,2-a]pyridines for drug discovery and other applications.
I. Strategic C-H Functionalization: The Power of Direct Bond Formation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of imidazo[1,2-a]pyridines, obviating the need for pre-functionalized starting materials.[3][4] The inherent electronic nature of the imidazo[1,2-a]pyridine ring system renders the C3 position particularly susceptible to electrophilic and radical attack, making it a primary target for functionalization.
Application Notes:
The choice of catalytic system is crucial for achieving high regioselectivity and yield in C-H functionalization reactions. Transition-metal catalysts, particularly palladium and copper, have been extensively employed for C-H arylation and other cross-coupling reactions.[5][6][7] More recently, visible-light photoredox catalysis has gained prominence as a mild and environmentally benign approach for a variety of C-H functionalizations, including alkylation, trifluoromethylation, and arylation.[8][9][10] The selection of the appropriate photocatalyst and reaction conditions is critical for the success of these transformations.
Protocol 1: Visible-Light-Induced C3-Trifluoromethylation
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] This protocol describes a transition-metal-free, visible-light-induced C3-trifluoromethylation of imidazo[1,2-a]pyridines using a readily available organic photocatalyst.[8][10]
Experimental Protocol:
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1.0 equiv.), sodium triflinate (Langlois' reagent, 0.4 mmol, 2.0 equiv.), and anthraquinone-2-carboxylic acid (AQN-2-CO2H) (0.02 mmol, 10 mol%).
-
Solvent and Base Addition: Add K₂CO₃ (0.4 mmol, 2.0 equiv.) and trifluoroacetic acid (0.2 mmol, 1.0 equiv.) to the tube. Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reaction Execution: Add 2 mL of anhydrous, degassed solvent (e.g., acetonitrile or DMF) to the reaction mixture. Place the Schlenk tube approximately 5-10 cm from a blue LED lamp (40 W) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C3-trifluoromethylated imidazo[1,2-a]pyridine.
Plausible Reaction Mechanism:
Caption: Photocatalytic cycle for C3-trifluoromethylation.
II. Halogenation: Gateway to Further Functionalization
Halogenated imidazo[1,2-a]pyridines, particularly at the C3 position, are versatile intermediates for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[11][12][13] This section provides a protocol for the regioselective bromination of imidazo[1,2-a]pyridines.
Application Notes:
N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for the C3 position of imidazo[1,2-a]pyridines.[11][14] The reaction is typically performed under mild conditions and often does not require a catalyst. The regioselectivity is driven by the electron-rich nature of the C3 position. It is important to control the stoichiometry of NBS to avoid over-bromination.
Protocol 2: Regioselective C3-Bromination with NBS
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve the imidazo[1,2-a]pyridine substrate (1.0 mmol, 1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane (10 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) portion-wise over 10-15 minutes, while stirring vigorously.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield the 3-bromoimidazo[1,2-a]pyridine.
Data Presentation: Scope of C3-Bromination
| Entry | Substrate (R group) | Yield (%) |
| 1 | 2-phenyl | 95 |
| 2 | 2-(4-methoxyphenyl) | 92 |
| 3 | 2-(4-chlorophenyl) | 96 |
| 4 | 2-methyl | 88 |
| 5 | 6-methyl-2-phenyl | 94 |
III. Cross-Coupling Reactions: Building Molecular Complexity
The halogenated imidazo[1,2-a]pyridines serve as excellent precursors for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions.
Application Notes:
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between a halogenated imidazo[1,2-a]pyridine and a boronic acid or ester.[7] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be substrate-dependent. The Sonogashira coupling allows for the introduction of alkyne moieties, which can be further elaborated.[12][13]
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine the 3-bromoimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and a suitable base such as K₂CO₃ (1.0 mmol, 2.0 equiv.) or Cs₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.025 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.01 mmol, 2 mol%) and a phosphine ligand like SPhos (0.02 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 4-24 hours).
-
Monitoring and Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
IV. Synthesis of Marketed Drugs: An Application Example
The functionalization of the imidazo[1,2-a]pyridine core is central to the synthesis of numerous marketed drugs. A notable example is Zolpidem, a widely prescribed hypnotic agent.[15][16][17][18]
Application Notes:
The synthesis of Zolpidem and its analogues often involves a multi-step sequence starting from a substituted 2-aminopyridine.[16][17] Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for key steps in the synthesis of Zolpidem.[15][16]
Protocol 4: Microwave-Assisted Synthesis of a Zolpidem Analogue
This protocol outlines a key step in a microwave-assisted synthesis of a Zolpidem analogue, demonstrating the efficiency of this technology.[15][16]
Experimental Protocol: C3-Acetamidation
-
Reaction Setup: In a microwave vial, combine the 2-aryl-6-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.) and N,N-dimethyl-2-oxoacetamide (1.2 mmol, 1.2 equiv.) in glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 65 °C for 1 hour.
-
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Step | Method | Time | Yield (%) |
| Imidazo[1,2-a]pyridine formation | Conventional Heating | 12-24 h | 60-75 |
| Microwave-Assisted | 30 min | 82-90 | |
| C3-Acetamidation | Conventional Heating | 8-12 h | 50-65 |
| Microwave-Assisted | 1 h | 71-82 |
This guide provides a foundational set of protocols and application notes for the functionalization of the imidazo[1,2-a]pyridine core. Researchers are encouraged to adapt and optimize these methods for their specific substrates and target molecules. The versatility of this heterocyclic system, coupled with the ever-expanding toolkit of synthetic methodologies, ensures its continued importance in the pursuit of novel therapeutics and functional materials.
References
- 1. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. arkat-usa.org [arkat-usa.org]
Amide Coupling with 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: A Guide for Medicinal Chemists
<APPLICATION NOTE & PROTOCOL
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and rigid, bicyclic nature allow for precise spatial orientation of substituents, making it an attractive framework for designing potent and selective modulators of biological targets. Amide bond formation is a cornerstone of drug discovery, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[1][2] This application note provides a detailed protocol for the efficient amide coupling of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a versatile building block for the synthesis of novel drug candidates.
Understanding the Substrate: this compound
The reactivity of this compound in amide coupling reactions is influenced by several factors:
-
Electron-Deficient Nature: The imidazo[1,2-a]pyridine ring system is electron-deficient, which can decrease the nucleophilicity of the carboxylate and potentially slow down the activation step.
-
Steric Hindrance: The carboxylic acid at the 8-position is situated in a sterically demanding environment, which may necessitate the use of more potent coupling reagents.
-
The Bromo Substituent: The bromine atom at the 3-position offers a valuable handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of diverse compound libraries.[3]
Recommended Amide Coupling Protocols
Two robust and widely applicable protocols are presented below, catering to different substrate scopes and laboratory preferences.
Protocol 1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly effective for challenging substrates, including heteroaromatic carboxylic acids and electron-deficient amines.[4][5] The reaction proceeds through the formation of a highly reactive OAt-active ester.[4]
Rationale for Reagent Selection:
-
HATU: Its high reactivity overcomes the potential for sluggish coupling due to the electron-deficient nature of the imidazopyridine core.[4]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acid generated during the reaction.[6] Its steric bulk minimizes potential side reactions.[6]
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[4]
Experimental Workflow:
References
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridines in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Ascendance of a Privileged Scaffold
The imidazo[1,2-a]pyridine is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This core structure is present in various clinically used drugs for treating conditions like insomnia and anxiety, which suggests a favorable toxicity profile for its derivatives.[3] In recent years, the focus has sharply pivoted towards oncology, as a multitude of studies have demonstrated the potent and diverse anticancer activities of imidazo[1,2-a]pyridine-based compounds.[4][5][6] These agents exert their effects by intervening in critical molecular pathways that drive cancer cell proliferation, survival, and metastasis.[1][4][7]
This guide provides an in-depth exploration of the mechanisms of action, key applications, and field-proven protocols for utilizing imidazo[1,2-a]pyridines in cancer research. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively investigate and develop this promising class of anticancer agents.
Core Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives employ a multi-pronged approach to combat cancer, targeting several hallmark vulnerabilities of malignant cells. Their versatility allows for structural modifications that can fine-tune their activity against specific molecular targets.[8]
Potent Inhibition of Pro-Survival Kinase Pathways
The dysregulation of protein kinase signaling is a cornerstone of cancer development. Imidazo[1,2-a]pyridines have been expertly engineered to inhibit key kinases, with the PI3K/Akt/mTOR pathway being a primary target.[1][7]
-
The PI3K/Akt/mTOR Axis: This pathway is one of the most frequently overactivated signaling routes in human cancers, promoting cell growth, proliferation, and survival while downregulating apoptosis.[9] Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors.[3][10][11] By binding to the ATP-binding site of these kinases, they effectively block the downstream signaling cascade.[3] This inhibition leads to reduced phosphorylation of Akt and mTOR, which in turn triggers cell cycle arrest and apoptosis.[3][12] Some compounds exhibit remarkable potency, with IC50 values in the nanomolar range.[3][9]
-
Other Kinase Targets: Beyond the PI3K pathway, derivatives have been developed to inhibit other crucial cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-KIT, making them versatile scaffolds for targeted therapy.[5][13][14][15]
Induction of Apoptosis and Cell Cycle Arrest
A primary outcome of treating cancer cells with imidazo[1,2-a]pyridines is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Apoptosis Induction: These compounds can trigger apoptosis through both the intrinsic and extrinsic pathways. Mechanistic studies show they increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[8][16] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-9, and subsequent cell death.[3][17]
-
Cell Cycle Arrest: Treatment with imidazo[1,2-a]pyridines often causes cancer cells to accumulate in the G2/M phase of the cell cycle.[3][12] This arrest is frequently mediated by an increase in the levels of tumor suppressor proteins p53 and the CDK inhibitor p21.[3][17][18]
Novel Mechanisms: Covalent Inhibition and Bioimaging
The versatility of the imidazo[1,2-a]pyridine scaffold continues to enable novel applications in cancer research.
-
Targeted Covalent Inhibitors (TCIs): The scaffold has been successfully utilized to develop TCIs. By incorporating a reactive "warhead," these derivatives can form a permanent covalent bond with their target protein. This strategy has been used to develop potent inhibitors for challenging targets like KRAS G12C, a common mutation in intractable cancers.[19]
-
Cancer Cell and Mitochondria Imaging: Certain imidazo[1,2-a]pyridine derivatives possess intrinsic fluorescent properties, including strong fluorescence and good photostability.[20][21] This has been exploited to create probes that specifically accumulate in the mitochondria of cancer cells.[20][22] Since mitochondrial dysfunction is a hallmark of cancer, these probes are invaluable tools for monitoring cellular health and for developing "theranostic" agents that combine therapeutic action with diagnostic imaging.[20][22] Some derivatives are even suitable for advanced two- and three-photon microscopy.[22] Furthermore, the scaffold can be labeled with isotopes like carbon-11 for use in Positron Emission Tomography (PET) imaging to visualize PI3K/mTOR expression in tumors.[9]
Quantitative Data Summary: Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, demonstrating their potent anti-proliferative effects.
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Compound 6 (Aliwaini et al.) | A375 | Melanoma | 0.14 | [3] |
| Compound 6 (Aliwaini et al.) | HeLa | Cervical Cancer | 0.21 | [3] |
| Compounds 5-7 (Aliwaini et al.) | A375, WM115, HeLa | Melanoma, Cervical | 9.7 - 44.6 | [3] |
| PI3Kα Inhibitor | T47D | Breast Cancer | >10 | [3] |
| Compound 12b (Krishnamoorthy et al.) | Hep-2 | Laryngeal Carcinoma | 11 | [21][23] |
| Compound 12b (Krishnamoorthy et al.) | HepG2 | Hepatocellular Carcinoma | 13 | [21][23] |
| Compound 12b (Krishnamoorthy et al.) | MCF-7 | Breast Carcinoma | 11 | [21][23] |
| Compound 12b (Krishnamoorthy et al.) | A375 | Skin Cancer | 11 | [21][23] |
| Hydrazone derivative 8c | K-562 | Leukemia | 1.09 | [24] |
| IP-5 (Al-Qatati et al.) | HCC1937 | Breast Cancer | 45 | [16][18] |
| IP-6 (Al-Qatati et al.) | HCC1937 | Breast Cancer | 47.7 | [16][18] |
| Compound HB9 | A549 | Lung Cancer | 50.56 | [25] |
| Compound HB10 | HepG2 | Liver Carcinoma | 51.52 | [25] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives.
Protocol 1: One-Pot Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol describes an efficient, iodine-catalyzed, three-component reaction to synthesize the imidazo[1,2-a]pyridine core, a method noted for its good yields and operational simplicity.[21][23]
Causality: The one-pot nature of this reaction is highly efficient, minimizing purification steps and saving time and resources. Iodine is an inexpensive, readily available, and relatively benign catalyst for this cyclocondensation reaction.[23]
Materials:
-
Aryl aldehyde (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
tert-Butyl isocyanide (1.2 eq)
-
Iodine (I₂) (0.1 eq)
-
Solvent (e.g., Ethanol or Dichloromethane)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add tert-butyl isocyanide (1.2 mmol).
-
Catalyst Addition: Add iodine (0.1 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize the iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure imidazo[1,2-a]pyridine derivative.
-
Validation: Characterize the final compound's structure and purity using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[26]
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity and, by extension, cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.[3][23][27]
Causality: This assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
Imidazo[1,2-a]pyridine compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Dimethyl sulfoxide (DMSO).
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (typically 48 hours).[3]
-
MTT Reagent Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Self-Validation and Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status and total protein levels of key components of a signaling pathway, thereby validating the mechanism of action of an inhibitor.[3][18]
Causality: A potent inhibitor of the PI3K/Akt pathway will decrease the levels of phosphorylated (activated) Akt (p-Akt) and mTOR (p-mTOR) without significantly affecting the total levels of these proteins. This protocol provides direct evidence of target engagement within the cancer cell.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., A375 melanoma cells) to 70-80% confluency and treat with the imidazo[1,2-a]pyridine compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-caspase-9).[3] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Validation:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities. A decrease in the p-Akt/Akt ratio in treated samples compared to the control validates the inhibitory effect of the compound on the pathway.
-
Conclusion and Future Outlook
Imidazo[1,2-a]pyridines represent a highly adaptable and potent class of molecules for cancer research and drug development. Their ability to target multiple, clinically relevant pathways like PI3K/Akt/mTOR, induce apoptosis, and halt the cell cycle underscores their therapeutic potential.[4][7] The unique photophysical properties of certain derivatives further expand their utility into the realm of advanced bioimaging and theranostics.[20][22]
Future research will likely focus on designing next-generation derivatives with enhanced selectivity and potency, particularly as covalent inhibitors for resistant targets.[19] Investigating their efficacy in combination with existing chemotherapies or immunotherapies could unlock synergistic effects and overcome drug resistance.[8] As our understanding of their molecular interactions deepens, imidazo[1,2-a]pyridines are poised to become a mainstay in the development of novel, targeted anticancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. metaphactory [semopenalex.org]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journal.waocp.org [journal.waocp.org]
- 17. researchgate.net [researchgate.net]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Two- and three-photon excitable quaternized imidazo[1,2- a]pyridines as mitochondrial imaging and potent cancer therapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 25. chemmethod.com [chemmethod.com]
- 26. asianpubs.org [asianpubs.org]
- 27. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 28. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The introduction of a bromine atom at the C3 position and a carboxylic acid group at the C8 position of this scaffold creates a versatile intermediate, 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. This trifunctional molecule serves as a valuable building block for the synthesis of novel drug candidates and functional materials, allowing for further diversification at three distinct points.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound and its derivatives. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a reliable resource for researchers in the field.
Strategic Approach to Synthesis
The synthesis of this compound derivatives can be approached through a multi-step sequence. A logical and efficient pathway involves the initial construction of the imidazo[1,2-a]pyridine-8-carboxylic acid core, followed by a regioselective bromination at the electron-rich C3 position.
Part 1: Synthesis of the Imidazo[1,2-a]pyridine-8-carboxylic Acid Core
The construction of the imidazo[1,2-a]pyridine ring is a cornerstone of this synthesis. A common and effective method is the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3] For the synthesis of the 8-carboxylic acid derivative, starting with a 2-aminopyridine bearing a handle for the carboxylic acid group at the 3-position is crucial.
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate
This protocol outlines the synthesis of an esterified precursor, which can be subsequently hydrolyzed to the desired carboxylic acid. The use of ethyl bromopyruvate allows for the direct introduction of an ethoxycarbonyl group at the C2 position, which can be a point of further modification if desired, or the starting material can be chosen to yield the desired C2-unsubstituted core. For the purpose of this guide, we will focus on a route that ultimately yields an unsubstituted C2 position. A reliable method involves the condensation of 2-amino-3-iodopyridine with chloroacetaldehyde.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Amino-3-iodopyridine | 104830-06-0 | 220.02 g/mol | 10 mmol, 2.20 g |
| Chloroacetaldehyde (50% in H₂O) | 107-20-0 | 78.50 g/mol | 12 mmol, 1.88 mL |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 20 mmol, 1.68 g |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | 50 mL |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 0.2 mmol, 45 mg |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 6737-42-4 | 412.44 g/mol | 0.4 mmol, 165 mg |
| Carbon monoxide (CO) | 630-08-0 | 28.01 g/mol | 1 atm (balloon) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 15 mmol, 2.09 mL |
Step-by-Step Procedure:
-
Cyclization to form 8-Iodoimidazo[1,2-a]pyridine:
-
To a 100 mL round-bottom flask, add 2-amino-3-iodopyridine (10 mmol) and ethanol (40 mL).
-
Add chloroacetaldehyde (12 mmol) dropwise to the stirring solution.
-
Add sodium bicarbonate (20 mmol) portion-wise.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter the solid. Wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 8-iodoimidazo[1,2-a]pyridine.
-
-
Palladium-Catalyzed Carbonylation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 8-iodoimidazo[1,2-a]pyridine (5 mmol), palladium(II) acetate (0.2 mmol), and dppp (0.4 mmol) in ethanol (30 mL) and triethylamine (15 mmol).
-
Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.
-
Heat the reaction mixture to 80 °C under a CO atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford ethyl imidazo[1,2-a]pyridine-8-carboxylate.
-
Protocol 2: Hydrolysis to Imidazo[1,2-a]pyridine-8-carboxylic Acid
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Ethyl imidazo[1,2-a]pyridine-8-carboxylate | N/A | 190.19 g/mol | 5 mmol, 0.95 g |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 g/mol | 10 mmol, 0.24 g |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 20 mL |
| Water (H₂O) | 7732-18-5 | 18.02 g/mol | 10 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed |
Step-by-Step Procedure:
-
Dissolve ethyl imidazo[1,2-a]pyridine-8-carboxylate (5 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 50 mL round-bottom flask.
-
Add lithium hydroxide (10 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate of imidazo[1,2-a]pyridine-8-carboxylic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 2: Regioselective C3-Bromination
The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution.[5] This allows for the selective introduction of a bromine atom using a suitable brominating agent.
Protocol 3: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | 88458-33-3 | 162.15 g/mol | 3 mmol, 0.486 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 3.3 mmol, 0.587 g |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 g/mol | 30 mL |
Safety Precaution: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add imidazo[1,2-a]pyridine-8-carboxylic acid (3 mmol) and acetonitrile (30 mL).
-
Stir the suspension at room temperature.
-
Add N-bromosuccinimide (3.3 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. The product is typically less polar than the starting material.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by filtration and wash with a small amount of cold acetonitrile.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield this compound.[6]
Part 3: Derivatization of this compound
The synthesized this compound is a versatile intermediate for the creation of a library of compounds. The carboxylic acid can be converted to esters, amides, or other functional groups, while the bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Example Protocol: Synthesis of an Amide Derivative
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 354548-73-5 | 241.05 g/mol | 1 mmol, 0.241 g |
| Benzylamine | 100-46-9 | 107.15 g/mol | 1.1 mmol, 0.12 mL |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 g/mol | 1.2 mmol, 0.456 g |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 3 mmol, 0.52 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 10 mL |
Step-by-Step Procedure:
-
In a dry 25 mL round-bottom flask, dissolve this compound (1 mmol) in DMF (10 mL).
-
Add HATU (1.2 mmol) and DIPEA (3 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 mmol) dropwise and continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired amide derivative.
Conclusion
The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound and its derivatives. By following these methodologies, researchers can efficiently access this valuable scaffold for applications in drug discovery and materials science. The versatility of the final product allows for extensive structural modifications, paving the way for the development of novel compounds with tailored properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doronscientific.com [doronscientific.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Abstract: This document provides a detailed guide for the analytical characterization of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2][3] Accurate and comprehensive characterization is paramount to ensure compound identity, purity, and quality for subsequent research and development activities. This guide outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section explains the causality behind the chosen methodology and provides robust, self-validating protocols for researchers and drug development professionals.
Introduction and Physicochemical Overview
This compound belongs to the nitrogen-bridged class of heterocycles, which are foundational in medicinal chemistry.[4][5] The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 8-position provides versatile handles for further chemical modification, such as in cross-coupling reactions or amide bond formation, making it a valuable intermediate in the synthesis of potential therapeutic agents.[5] Given its role as a critical starting material, rigorous analytical verification is not merely a quality control step but a prerequisite for reproducible and reliable scientific outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₅BrN₂O₂ | [6][7][8] |
| Molecular Weight | 241.04 g/mol | [7] |
| Monoisotopic Mass | 239.95344 Da | Calculated |
| Appearance | White to light yellow solid/powder | [9] |
| Purity | Typically ≥95% | [6] |
| CAS Number | 1026201-45-5 | [10][11] |
Integrated Analytical Workflow
A sequential and integrated approach is essential for the unambiguous characterization of a novel or synthesized compound. The workflow below illustrates the logical progression from initial purity assessment to complete structural elucidation.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis for organic molecules, providing definitive information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for full characterization.
Rationale for Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds with the carboxylic acid proton prevents rapid proton exchange, allowing the -COOH proton to be observed as a distinct, often broad, signal.
-
Technique: Standard one-dimensional ¹H and ¹³C{¹H} experiments are sufficient for initial verification. If structural ambiguity exists, 2D experiments like COSY and HSQC can be employed to establish connectivity.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 0-16 ppm to ensure the acidic proton is observed.
-
The characteristic signal for a carboxylic acid proton is expected in the highly deshielded region of 10-13 ppm.[12]
-
The aromatic protons on the imidazo[1,2-a]pyridine core will appear between 7-9 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
The carbonyl carbon of the carboxylic acid is expected between 160-180 ppm.[12]
-
Aromatic and heterocyclic carbons will appear between 110-150 ppm.
-
Table 2: Expected NMR Chemical Shifts (δ) in DMSO-d₆
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| COOH | ~13.0 (broad s) | ~165 | Highly deshielded acidic proton and carbonyl carbon.[12] |
| H-2 | ~8.5 (s) | ~125 | Singlet due to lack of adjacent protons. |
| H-5 | ~8.2 (d) | ~128 | Doublet, coupled to H-6. |
| H-6 | ~7.2 (t) | ~115 | Triplet, coupled to H-5 and H-7. |
| H-7 | ~7.8 (d) | ~130 | Doublet, coupled to H-6. |
| C-3 (C-Br) | --- | ~95 | Carbon bearing bromine is significantly shielded. |
| Quaternary Carbons | --- | 115-145 | Includes C-8, C-8a, etc. |
Note: Exact chemical shifts can vary based on concentration and spectrometer frequency. The values above are predictive based on similar structures.[13][14]
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight and, with high resolution, the elemental composition of the analyte.
Rationale for Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is ideal for this molecule due to the presence of the ionizable carboxylic acid and nitrogen atoms. It is a soft ionization technique that typically yields the intact molecular ion. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) modes is recommended for comprehensive data.
-
Isotopic Pattern: A key validation feature is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by ~2 Da, with nearly equal intensity. This pattern is a definitive marker for the presence of a single bromine atom.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Directly infuse the sample into the ESI source or inject it via an HPLC system.
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes.
-
Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).
-
Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
-
-
Data Interpretation:
-
Positive Mode: Look for the [M+H]⁺ ion at m/z ~240.9610 and ~242.9590.
-
Negative Mode: Look for the [M-H]⁻ ion at m/z ~238.9454 and ~240.9434.
-
Confirm that the measured mass is within 5 ppm of the theoretical calculated mass.
-
Verify the A+2 peak intensity is ~98% of the monoisotopic peak, confirming the presence of one bromine atom.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.
Rationale for Experimental Choices
-
Stationary Phase: A reversed-phase C18 column is the workhorse for separating small organic molecules of moderate polarity and provides excellent retention and peak shape for this compound.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the carboxylic acid, leading to better retention and sharper, more symmetrical peaks.[15]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. Acquiring a full UV spectrum at the peak maximum can serve as an additional identity check.
Protocol: Reversed-Phase HPLC Purity Method
-
System Configuration:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: DAD/UV set to monitor at an appropriate wavelength (e.g., 254 nm or λ-max).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the presence of key functional groups within the molecule.
Rationale
This technique is particularly useful for verifying the carboxylic acid moiety and the aromatic system. The O-H stretch of a carboxylic acid is one of the most recognizable features in an IR spectrum due to its extreme broadness resulting from hydrogen bonding.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-2500 (very broad) | Carboxylic Acid | O-H stretch |
| ~1710 | Carboxylic Acid | C=O stretch[5] |
| 1640-1550 | Imidazopyridine Ring | C=C and C=N stretches |
| ~1300 | Carboxylic Acid | C-O stretch |
| Below 850 | Aromatic C-H | C-H out-of-plane bend |
Note: These values are typical for carboxylic acids and aromatic heterocycles.[16][17]
Elemental Analysis
Elemental analysis provides a fundamental check of a compound's empirical formula by quantifying its composition of carbon, hydrogen, and nitrogen.
Protocol and Interpretation
-
Analysis: Submit a high-purity (recrystallized or chromatographically purified) and thoroughly dried sample (~2-3 mg) to a specialized laboratory for CHN analysis.
-
Interpretation: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula C₈H₅BrN₂O₂.
Table 4: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Experimental % |
| Carbon (C) | 39.86% | ± 0.4% |
| Hydrogen (H) | 2.09% | ± 0.4% |
| Nitrogen (N) | 11.62% | ± 0.4% |
A successful analysis will yield experimental values that fall within ±0.4% of the theoretical values, confirming the empirical formula.[14][18]
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound for detailed hazard information and handling procedures.[11]
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS 354548-73-5 | 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid - Synblock [synblock.com]
- 8. chembk.com [chembk.com]
- 9. 3-Bromoimidazo[1,2-b]pyridazine | 18087-73-5 | TCI AMERICA [tcichemicals.com]
- 10. 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid(1026201-45-5) 1H NMR spectrum [chemicalbook.com]
- 11. SDS of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, Safety Data Sheets, CAS 1026201-45-5 - chemBlink [chemblink.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: High-Throughput Screening of Imidazo[1,2-a]Pyridine Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system renowned for its broad applicability in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects, often through the modulation of critical signaling pathways regulated by protein kinases.[3][4] This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from imidazo[1,2-a]pyridine libraries. We detail a robust, field-proven workflow, from assay development and validation to hit confirmation, using a biochemical screening approach for a representative oncology target, a protein kinase. The protocols and insights herein are designed to equip researchers with the technical knowledge to navigate the complexities of HTS and accelerate the discovery of new therapeutic leads.
Introduction: The Power of the Imidazo[1,2-a]Pyridine Scaffold
Imidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle that has garnered significant attention as a "drug prejudice" scaffold.[5][6] Its structural rigidity, synthetic tractability, and ability to engage with a multitude of biological targets have made it a cornerstone in the development of drugs for infectious diseases, central nervous system disorders, and oncology.[1][7] In cancer therapy, derivatives have been shown to inhibit key enzymes like PI3K, EGFR, and various cycline-dependent kinases (CDKs), making them highly attractive starting points for inhibitor design.[3][8]
High-throughput screening (HTS) provides the technological power to systematically evaluate large, diverse chemical libraries against a specific biological target.[9] By applying HTS to imidazo[1,2-a]pyridine libraries, researchers can rapidly identify compounds that modulate the activity of a target kinase, providing the crucial first step in a modern drug discovery program.[10]
Scientist's Note (Causality): The goal of HTS is not merely to find "active" compounds but to identify high-quality, progressable hits. A successful campaign hinges on a meticulously developed and validated assay that can reliably distinguish true biological activity from experimental noise across tens of thousands of data points.[11] This guide focuses on a biochemical assay format, which directly measures the inhibition of a purified kinase enzyme, offering a clean, reproducible, and scalable method for primary screening.[12]
Assay Development and Validation: The Foundation of a Successful Screen
The quality of an HTS campaign is dictated by the robustness of its primary assay. For kinase inhibitor screening, a variety of fluorescence- or luminescence-based biochemical assays are available.[12][13] This protocol will focus on a generic, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and reliable HTS method.
Principle of the TR-FRET Kinase Assay
The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor.
-
In the absence of an inhibitor: The kinase phosphorylates the substrate. The antibody binds the new phospho-group, bringing the Eu-donor and APC-acceptor into close proximity. Excitation of the donor leads to FRET, and a high acceptor emission signal is detected.
-
In the presence of an effective inhibitor: Kinase activity is blocked. The substrate remains unphosphorylated, the antibody does not bind, and no FRET occurs. This results in a low signal.
Critical Optimization Parameters
Before screening, the assay must be optimized in a 384-well plate format to achieve a stable and robust signal window.
| Parameter | Rationale for Optimization | Typical Range |
| Enzyme Concentration | Sufficient enzyme is needed for a robust signal, but excess can lead to rapid substrate depletion and waste of valuable reagent. The goal is ~10-20% substrate turnover in the linear range of the reaction. | 1 - 100 nM |
| Substrate Concentration | The substrate concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors. | 0.1x to 2x Km |
| ATP Concentration | Similar to the substrate, ATP concentration is set near its Km for the kinase to detect ATP-competitive inhibitors effectively.[14] | 10 - 100 µM |
| DMSO Tolerance | Compounds are stored in DMSO. The assay must be tolerant to the final DMSO concentration to avoid artifacts. Final concentration should not impact enzyme activity. | 0.1% - 1.0% (v/v) |
| Incubation Time | The reaction time must be long enough to generate a sufficient signal but short enough to remain in the initial linear velocity phase. | 30 - 120 minutes |
Assay Validation: The Z'-Factor
The ultimate measure of an HTS assay's quality is the Z'-factor (Z-prime).[15] This statistical parameter accounts for both the dynamic range of the signal and the data variation, making it superior to a simple signal-to-background ratio.[16]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive control (pos, e.g., a known inhibitor, maximum inhibition) and negative control (neg, e.g., DMSO vehicle, no inhibition).[17]
Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent. An ideal assay for HTS.[15][17] |
| 0 to 0.5 | Acceptable, but may be marginal. Potential for higher false positives/negatives.[15] |
| < 0 | Unacceptable. The assay requires significant optimization.[17] |
Self-Validation: An assay is considered validated for HTS only when a Z'-factor consistently greater than 0.5 is achieved over multiple days and plate batches.[18][19]
The High-Throughput Screening Workflow
This section outlines the step-by-step process for screening a large imidazo[1,2-a]pyridine library. The workflow is designed for automation using liquid handlers and plate readers.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Protocol 3.1: Primary HTS of Imidazo[1,2-a]pyridine Library
Materials:
-
Imidazo[1,2-a]pyridine library (10 mM in 100% DMSO)
-
Purified target kinase
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (Eu-labeled antibody, SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Buffer (Assay Buffer containing EDTA)
-
384-well, low-volume, white assay plates
-
Acoustic liquid handler (e.g., Echo)
-
Multichannel liquid handlers (e.g., Bravo, Multidrop)
-
TR-FRET capable plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 10-50 nL of each library compound from the source plates to the corresponding wells of the 384-well assay plates.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for assay performance and cost-effectiveness.
-
Designate specific columns for controls:
-
Column 1 & 2: Negative Controls (DMSO vehicle only)
-
Column 23 & 24: Positive Controls (a known potent inhibitor of the target kinase)
-
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X working solution of the kinase and biotinylated substrate in Assay Buffer at the pre-optimized concentrations.
-
Using a multichannel liquid handler, dispense 5 µL of this solution into each well of the assay plates.
-
Centrifuge plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Rationale: This pre-incubation step allows the test compounds to bind to the kinase before the enzymatic reaction is initiated, which is important for identifying inhibitors with slower binding kinetics.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of ATP in Assay Buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 10 µL.
-
Incubate for the pre-determined optimal time (e.g., 60 minutes) at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare the detection reagent mix in Stop Buffer containing the Eu-antibody and SA-APC.
-
Add 10 µL of the detection mix to all wells. The EDTA in the Stop Buffer chelates Mg²⁺, immediately halting the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-enabled plate reader according to the manufacturer's instructions for the specific fluorophores.
-
Data Analysis and Hit Triage
Raw data from the plate reader must be processed to identify statistically significant "hits."
Data Normalization and Quality Control
-
Plate QC: For each plate, calculate the Z'-factor using the positive and negative control wells. Plates with a Z' < 0.5 should be flagged for review or failed.
-
Normalization: Convert the raw signal for each compound well into a percent inhibition value using the plate's own controls: % Inhibition = 100 * (1 - (Signal_Compound - µ_pos) / (µ_neg - µ_pos))
Hit Selection and Confirmation
A "hit" is a compound that meets a predefined activity threshold.[20] A common starting point is a threshold of >50% inhibition or a value greater than 3 times the standard deviation of the negative controls.
The process of refining the initial hit list is called triage.[21]
Caption: The Hit Triage and Validation Funnel.
Protocol 4.1: Hit Confirmation and Potency Determination
-
Cherry-Pick Hits: Identify all primary hits from the HTS. Re-order these compounds from fresh stock into a new "hit-picking" plate.
-
Confirmation Screen: Re-test the selected hits in triplicate at the original screening concentration. Compounds that fail to reproduce their activity are discarded as false positives.
-
Dose-Response (IC₅₀) Testing: For all confirmed hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 5 nM). This determines the potency (IC₅₀ value) of each compound.
-
Scientist's Note: A well-behaved hit should exhibit a classic sigmoidal dose-response curve. Compounds with flat curves or shallow slopes may indicate assay interference or non-specific inhibition and should be deprioritized.
-
Secondary and Orthogonal Assays for Hit Validation
A validated hit is one whose activity is confirmed through a different, independent method, ensuring the observed effect is not an artifact of the primary assay format.[22][23]
Orthogonal Biochemical Assays
Use an assay that measures a different parameter of the kinase reaction. For example, if the primary screen was a TR-FRET assay measuring product formation, an orthogonal assay could directly measure ATP consumption (e.g., ADP-Glo™).
Cell-Based Assays
The most critical validation step is to determine if a compound is active in a cellular context.[14][24] This confirms cell permeability and engagement with the target in a more physiologically relevant environment.[25]
-
Target Engagement Assays: Techniques like NanoBRET™ can measure if the compound physically binds to the target kinase inside living cells.[26]
-
Phosphorylation Assays: A cellular phosphorylation assay can quantify the phosphorylation of a known downstream substrate of the target kinase.[26] Inhibition of this phosphorylation event provides strong evidence of on-target activity.
-
Phenotypic Assays: For oncology targets, a cell proliferation or viability assay using a cancer cell line known to be dependent on the target kinase is a powerful validation tool.[26] A compound that inhibits the kinase should ideally also inhibit the growth of these dependent cells.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assay.dev [assay.dev]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 21. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 22. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. inits.at [inits.at]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
scale-up synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
An Application Guide for the Scale-Up Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a pivotal building block in contemporary drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] The title compound, featuring a bromine atom at the C3 position and a carboxylic acid at the C8 position, offers two orthogonal handles for molecular elaboration, making it an invaluable intermediate for constructing diverse chemical libraries. This guide details a robust, two-step synthetic sequence, provides in-depth protocols, and addresses critical considerations for process safety, optimization, and quality control suitable for multigram-scale production.
Introduction and Strategic Overview
The imidazo[1,2-a]pyridine core is a cornerstone of many therapeutic agents, valued for its structural rigidity, synthetic tractability, and diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[4][5][6] The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological profiles. This compound serves as an ideal intermediate; the C3-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the C8-carboxylic acid is a versatile anchor for forming amides, esters, and other derivatives.[7][8][9][10]
Our synthetic strategy is a two-step process designed for scalability and efficiency:
-
Cyclocondensation: Construction of the core imidazo[1,2-a]pyridine-8-carboxylic acid ring system via the reaction of 2-aminopyridine-3-carboxylic acid with an appropriate C2-synthon.
-
Regioselective Bromination: Electrophilic bromination at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system using N-Bromosuccinimide (NBS).
This approach leverages readily available starting materials and employs reaction classes that are well-characterized and amenable to scale-up.
Synthetic Workflow Diagram
Caption: Overall synthetic route from starting materials to the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
The classical synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][11] This protocol adapts that principle for the specific synthesis of the C8-carboxylic acid derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| 2-Aminopyridine-3-carboxylic acid | 138.12 | 50.0 | 0.362 | 1.0 |
| Bromoacetaldehyde diethyl acetal | 197.07 | 78.5 | 0.398 | 1.1 |
| Ethanol (anhydrous) | - | 500 mL | - | - |
| Hydrochloric Acid (conc.) | - | 50 mL | - | - |
| Sodium Bicarbonate (sat. aq. soln.) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyridine-3-carboxylic acid (50.0 g, 0.362 mol) and anhydrous ethanol (500 mL).
-
Acetal Hydrolysis & Cyclization: To the stirred suspension, add bromoacetaldehyde diethyl acetal (78.5 g, 0.398 mol). Slowly add concentrated hydrochloric acid (50 mL) via an addition funnel. Rationale: The acidic condition is crucial for the in-situ hydrolysis of the acetal to generate the reactive bromoacetaldehyde, which immediately participates in the cyclization, minimizing its instability and volatility.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aminopyridine is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate should form. b. Filter the crude product and wash the filter cake with cold ethanol (2 x 50 mL). c. Resuspend the solid in 400 mL of deionized water and carefully adjust the pH to ~7-8 with a saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate the product fully. d. Stir for 1 hour, then filter the solid product. e. Wash the filter cake thoroughly with deionized water (3 x 100 mL) and then with a small amount of cold acetone (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: 75-85%
-
Quality Control: The product's identity and purity should be confirmed by ¹H NMR and LC-MS analysis before proceeding.
-
Protocol 2: Scale-Up Synthesis of this compound
The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution. N-Bromosuccinimide (NBS) provides a reliable and regioselective method for bromination at this site.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | 162.15 | 44.0 | 0.271 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 49.4 | 0.278 | 1.02 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 450 mL | - | - |
| Deionized Water | - | 1.5 L | - | - |
Procedure:
-
Reaction Setup: In a 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve imidazo[1,2-a]pyridine-8-carboxylic acid (44.0 g, 0.271 mol) in anhydrous DMF (450 mL).
-
Reagent Addition: Cool the solution to 0-5 °C using a circulating chiller. Add N-Bromosuccinimide (49.4 g, 0.278 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: The reaction is exothermic. Slow, portion-wise addition at low temperature is critical on a larger scale to control the reaction rate, prevent runaway conditions, and minimize the formation of potential over-brominated side products.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Precipitation: a. Once the starting material is consumed, pour the reaction mixture slowly into a separate 2 L beaker containing 1.5 L of vigorously stirred, cold deionized water. b. A precipitate will form immediately. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolation and Washing: a. Filter the solid product using a Büchner funnel. b. Wash the filter cake extensively with deionized water (4 x 250 mL) to remove residual DMF and succinimide byproduct.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Yield: 90-97%
-
Final Quality Control: Confirm the structure, purity (>98% by HPLC), and identity of this compound via ¹H NMR, ¹³C NMR, and LC-MS analysis.[12]
-
Process Safety and Hazard Analysis
Scaling up chemical synthesis requires a rigorous assessment of potential hazards.
Hazard Identification and Mitigation:
| Reagent | Key Hazards | Recommended Safety Precautions |
| Bromoacetaldehyde | Toxic, corrosive, lachrymator. Generated in-situ from a less hazardous precursor. | Perform the reaction in a well-ventilated fume hood. Use appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves. |
| N-Bromosuccinimide (NBS) | Strong oxidizer, corrosive, causes severe skin burns and eye damage, moisture sensitive, light sensitive.[13][14][15][16] | Handle in a fume hood away from combustible materials.[14] Do not breathe dust.[13] Wear a full set of PPE including gloves, lab coat, and chemical splash goggles. Store in a cool, dry, dark place away from moisture.[17] |
| Hydrochloric Acid | Highly corrosive, causes severe burns. | Handle with extreme care in a fume hood. Use acid-resistant gloves, a face shield, and a lab coat. Have a sodium bicarbonate solution ready for neutralization of spills. |
| DMF | Reproductive toxin, skin irritant. | Use in a well-ventilated fume hood. Avoid skin contact by wearing appropriate gloves. |
Emergency Procedures
-
NBS Contact: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][17] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13]
-
Spills: For NBS spills, avoid generating dust.[14] Carefully sweep up the solid material and place it in a designated waste container. Neutralize acid spills with sodium bicarbonate before cleanup.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. jackwestin.com [jackwestin.com]
- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. ias.ac.in [ias.ac.in]
- 13. lobachemie.com [lobachemie.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemscience.com [chemscience.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Welcome to the technical support center for the synthesis of 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The ability to reliably synthesize and functionalize this core, particularly with a bromine handle for further cross-coupling, is critical for drug discovery programs.
This document provides a comprehensive, experience-driven resource to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the high purity of your final compound.
Core Synthesis Overview
The most common and direct route to this compound involves a two-step process:
-
Cyclocondensation: Reaction of 2-amino-3-pyridinecarboxylic acid with an α-haloketone (e.g., chloroacetaldehyde or bromopyruvic acid) to form the imidazo[1,2-a]pyridine-8-carboxylic acid core.
-
Regioselective Bromination: Electrophilic bromination of the fused heterocyclic system, which overwhelmingly occurs at the C3 position due to the electronic nature of the ring system.[3][4]
This guide will focus primarily on optimizing the second step—the bromination—as it is often the source of yield and purity issues.
Recommended Standard Protocol
This protocol outlines a standard lab-scale procedure for the C3-bromination of imidazo[1,2-a]pyridine-8-carboxylic acid.
Experimental Protocol: C3-Bromination using NBS
-
Reagent Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq).
-
Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M.
-
-
Reaction Setup:
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate vial, weigh N-Bromosuccinimide (NBS) (1.05 - 1.2 eq). It is crucial to use freshly recrystallized NBS for best results, as aged NBS can contain bromine and succinimide impurities that lead to side reactions.[5]
-
-
Reaction Execution:
-
Add the NBS to the cooled reaction mixture portion-wise over 10-15 minutes. Adding it too quickly can lead to localized high concentrations of bromine and increase the formation of dibrominated byproducts.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% Methanol in Dichloromethane (DCM). The product should have a slightly lower Rf than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Workup & Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Dilute the mixture with water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a minimal amount of cold diethyl ether to remove residual DMF and succinimide.
-
Dry the solid under high vacuum to yield the final product, this compound.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is very low (< 40%). What are the primary causes?
Answer: Low yield is a frequent issue that can stem from several factors. Systematically investigate the following:
-
Purity of NBS: N-Bromosuccinimide is the most likely culprit. Over time, it can decompose to succinimide and molecular bromine. This reduces its effective molarity and introduces Br₂, which can lead to undesired side reactions.[5][6]
-
Solution: Always use freshly recrystallized NBS or purchase from a reputable supplier and use it promptly. To recrystallize, dissolve NBS in hot water (e.g., 10 g in 100 mL at 95 °C) and allow it to cool slowly to form pure white crystals.[5]
-
-
Incomplete Reaction: The reaction may have stalled.
-
Solution: Before quenching, ensure the starting material is fully consumed via TLC or LC-MS. If the reaction has stalled, adding a small additional portion of NBS (0.1 eq) may help drive it to completion.
-
-
Product Loss During Workup: The carboxylic acid product can have some solubility in aqueous media, especially if the pH is not controlled.
-
Solution: During workup, after quenching, you can optionally acidify the aqueous mixture with 1M HCl to a pH of ~3-4. This ensures the carboxylic acid is fully protonated and minimally soluble, maximizing precipitation.
-
-
Solvent Choice: While DMF and MeCN are common, the solvent can influence the reaction rate and side-product profile.[7]
Q2: My final product is contaminated with a significant impurity. I see two spots on my TLC plate.
Answer: The most common impurity is the dibrominated product or an unreacted starting material.
-
Causality: The imidazo[1,2-a]pyridine ring is electron-rich, and the C3 position is the most nucleophilic and sterically accessible site for electrophilic substitution.[4] However, if the reaction conditions are too harsh (e.g., excess NBS, high temperature), a second bromination can occur at another position on the pyridine ring.
-
Identification: Use LC-MS to identify the impurity. The dibrominated product will have a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).
-
Prevention & Solution:
-
Stoichiometry Control: Use no more than 1.1 equivalents of NBS.
-
Temperature Control: Maintain the reaction temperature at 0 °C during the addition of NBS and allow it to warm slowly. Do not heat the reaction unless absolutely necessary.
-
Purification: If the dibrominated product has formed, purification can be challenging due to similar polarities. A careful column chromatography on silica gel using a gradient elution (e.g., 0-15% MeOH in DCM) may be required.
-
Q3: The reaction is very slow and doesn't go to completion even after several hours. Why?
Answer: A sluggish reaction is typically due to insufficient activation of the brominating agent or issues with the substrate.
-
Acid Scavenging: The carboxylic acid on your substrate is acidic. While not strongly deactivating, it can potentially interact with reactants. More importantly, the HBr generated as a byproduct can protonate the pyridine nitrogen, deactivating the ring system towards further electrophilic attack.
-
Solutions:
-
Esterification: A common strategy in multi-step syntheses is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to bromination. The electron-donating character of the ester can accelerate the reaction, and it can be easily hydrolyzed back to the acid post-bromination.
-
Use of a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) can scavenge the HBr byproduct, preventing deactivation of the substrate.[9] Use a slight excess (e.g., 1.5 eq) and be aware this may alter the solubility profile.
-
Q4: Can I use a different brominating agent besides NBS?
Answer: Yes, several other brominating agents can be effective and may offer advantages in specific situations.
| Reagent | Pros | Cons |
| NBS | Easy to handle solid, high regioselectivity, common. | Purity can be an issue; can lead to radical side reactions. |
| Molecular Bromine (Br₂) | Inexpensive, powerful brominating agent. | Highly corrosive and toxic liquid, can be less selective, leading to over-bromination. |
| Pyridinium Tribromide | Solid, less hazardous than Br₂, good selectivity.[9] | More expensive, adds an extra equivalent of pyridine to the reaction. |
| CBr₄ with a Base | Can offer high efficiency and regioselectivity under base-promoted conditions.[8] | Requires optimization of the base and reaction conditions. |
| Sodium Bromite (NaBrO₂) | A metal-free halogen source that can provide good yields under acidic conditions.[3][10] | Less common reagent, may require specific pH control. |
For most applications, NBS remains the reagent of choice due to its balance of reactivity, selectivity, and ease of handling.[11][12]
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams have been created.
General Synthesis Workflow
Caption: Standard workflow for C3-bromination.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Welcome to the technical support center for the purification of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing upon established methodologies and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Its purification, however, can be challenging due to its amphoteric nature, potential for co-eluting impurities, and susceptibility to certain side reactions during synthesis. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means its solubility is highly dependent on pH, which can complicate both crystallization and chromatographic methods.
This guide will address these challenges systematically, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has very poor solubility in common organic solvents. How can I dissolve it for purification?
A1: This is a common issue due to the zwitterionic nature of the molecule at neutral pH. To improve solubility, you can protonate the pyridine nitrogen or deprotonate the carboxylic acid.
-
Acidic Conditions: Try dissolving your compound in a solvent mixture containing a small amount of acid, such as methanol with 1-2% acetic acid or formic acid. This will protonate the basic nitrogen, increasing polarity and solubility in polar solvents.
-
Basic Conditions: Alternatively, using a basic solvent system can deprotonate the carboxylic acid. A mixture of methanol or water with a small amount of a volatile base like ammonium hydroxide can be effective. Be mindful that the resulting salt will be highly polar.
For chromatography, it is often preferable to work under acidic conditions to ensure the compound is in a single, protonated form, leading to better peak shape.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product during TLC analysis. What could this be and how do I remove it?
A2: A common byproduct in the synthesis of 3-bromo-imidazo[1,2-a]pyridines is the corresponding non-brominated imidazo[1,2-a]pyridine-8-carboxylic acid, resulting from incomplete bromination. Another possibility is the presence of starting materials if the reaction has not gone to completion.
To address this:
-
Optimize Chromatography: A shallow gradient during column chromatography can help resolve closely eluting spots. For example, instead of a 0-20% methanol in dichloromethane gradient, try a 0-10% gradient run over a larger column volume.
-
Recrystallization: If the impurity is present in a smaller amount, recrystallization can be very effective. The choice of solvent is critical and may require some screening.
Q3: After purification, my final product shows signs of degradation. What could be the cause?
A3: Imidazo[1,2-a]pyridine scaffolds can be sensitive to prolonged exposure to strong acids or bases, and elevated temperatures. Decarboxylation can be a side reaction under harsh conditions[1].
To mitigate degradation:
-
Avoid excessively high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature.
-
If using acidic or basic conditions for chromatography, neutralize the collected fractions as soon as possible before solvent evaporation.
-
Store the purified compound in a cool, dark, and dry place.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common purification problems.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
The expected product band is not observed on the column.
-
A significant amount of product remains at the origin of the TLC plate.
-
The isolated yield is significantly lower than expected from crude analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility on Column | The compound may have precipitated at the top of the column upon loading. | 1. Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the column. 2. Alternatively, dissolve the compound in the mobile phase, but ensure it is fully dissolved before loading. Using a mobile phase with a small percentage of a solubility-enhancing co-solvent (like methanol with acetic acid) from the beginning can help. |
| Compound Streaking/Tailing | The compound is interacting too strongly with the stationary phase, often due to its acidic and basic nature. | 1. Add a modifier to your mobile phase. For silica gel chromatography, adding 0.5-1% acetic acid or formic acid to the eluent can improve peak shape by keeping the carboxylic acid protonated and minimizing strong interactions. 2. Ensure the silica gel is of high quality and appropriate for the separation of polar compounds. |
| Irreversible Adsorption | In some cases, highly polar compounds can bind irreversibly to silica gel. | Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). |
Problem 2: Impure Fractions After Column Chromatography
Symptoms:
-
Fractions containing the product also show significant impurities by TLC or LC-MS.
-
Co-elution of the product with one or more impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase | The chosen solvent system does not provide adequate resolution between the product and impurities. | 1. Perform a thorough TLC screening with different solvent systems. Test various combinations of polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/acetone). 2. A shallow gradient is often key. For instance, start with 100% dichloromethane and slowly increase the percentage of methanol. |
| Overloading the Column | Too much crude material has been loaded onto the column, exceeding its separation capacity. | As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of crude product, use a larger column. |
| Presence of Isomeric Impurities | The synthesis may have produced isomers that are very difficult to separate. | 1. Consider derivatization of the carboxylic acid to an ester. The change in polarity might allow for better separation of the core heterocyclic impurities. The ester can then be hydrolyzed back to the carboxylic acid. 2. High-Performance Liquid Chromatography (HPLC) may be necessary for separating very similar compounds. |
Problem 3: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
The compound crashes out of solution as an amorphous powder with low purity.
-
No crystal formation upon cooling.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. | 1. Solvent Screening: Test the solubility of your compound in a range of solvents at room temperature and at their boiling points. Good candidates for polar compounds include ethanol, methanol, isopropanol, acetonitrile, and water, or mixtures thereof[1]. 2. Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Allow it to cool slowly. A common combination is ethanol/water[1]. |
| Cooling Too Rapidly | Rapid cooling encourages the product to precipitate as an amorphous solid, trapping impurities. | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Solution is Not Saturated | If the solution is not saturated at high temperature, no crystals will form upon cooling. | If no crystals form, try to reduce the volume of the solvent by gentle heating and then allow it to cool again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Acid
-
Hexanes
-
Ethyl Acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH (e.g., 95:5) with a drop of acetic acid. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity. A typical gradient could be:
-
100% DCM (2 column volumes)
-
0-5% MeOH in DCM (10 column volumes)
-
5-10% MeOH in DCM (5 column volumes)
-
Add 0.5% acetic acid to all mobile phases to improve peak shape.
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod.
-
Once crystal formation appears complete at room temperature, cool the flask further in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizing Purification Workflows
Troubleshooting Logic for Column Chromatography
References
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its synthesis is not without challenges.[1] This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is consistently low, and the crude NMR shows a complex mixture of products. What is the likely cause in a classic Tschitschibabin-type synthesis?
Answer: This is a very common issue, particularly when reacting 2-aminopyridines with α-haloketones. The problem often stems from a combination of factors related to the harsh reaction conditions and the reactivity of the intermediates.
Root Cause Analysis:
-
Competing Nucleophilic Attack: The synthesis relies on the initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone.[2] However, the exocyclic amino group can also act as a nucleophile, leading to undesired intermediates that can polymerize or decompose.
-
Thermal Degradation: Traditional Tschitschibabin conditions often required high temperatures (150-200 °C), which can lead to the degradation of starting materials and products, resulting in a complex, tar-like reaction mixture.[2][3]
-
Self-Condensation of α-Haloketone: The α-haloketone, especially if it is enolizable and used with a base, can undergo self-condensation reactions, consuming the reagent and complicating purification.
-
Solvent Effects: Certain polar aprotic solvents, like acetonitrile, have been reported to promote the formation of complex and inseparable mixtures of byproducts.[4]
Troubleshooting Protocol & Optimization:
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield / Tar Formation | Harsh reaction conditions (high temperature) | Incorporate a mild base (e.g., NaHCO₃, K₂CO₃) to facilitate the reaction under milder conditions (refluxing ethanol or even room temperature).[2][3] This neutralizes the HBr/HCl formed, preventing acid-catalyzed side reactions. | Cleaner reaction profile, reduced charring, and improved isolated yield. |
| Complex Mixture | Inappropriate solvent choice | Switch to a less polar solvent like toluene or dioxane. While this may require longer reaction times or higher temperatures, it often provides a cleaner reaction.[4] For some substrates, solvent-free conditions at moderate temperatures (60 °C) can be highly effective.[2] | Minimized side-product formation and simplified purification. |
| Poor Reproducibility | Purity of starting materials; atmospheric moisture | Ensure 2-aminopyridine and the α-haloketone are pure. Impurities can catalyze side reactions.[4] For sensitive substrates, particularly those involving organometallic catalysts, conduct the reaction under an inert atmosphere (N₂ or Ar).[4] | Consistent yields and predictable reaction outcomes. |
| Slow Reaction Rate | Insufficient activation energy | Employ microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[2][3] | Rapid and efficient conversion to the desired product. |
Question 2: I'm observing the formation of a significant dimeric or oligomeric byproduct, especially when running the reaction at a higher concentration. How can I favor the desired intramolecular cyclization?
Answer: This issue points to a classic kinetic competition between the desired intramolecular cyclization and an undesired intermolecular reaction. This is particularly prevalent in Ortoleva-King type syntheses where a reactive pyridinium ylide or N-acylpyridinium salt intermediate is formed.[5][6]
Mechanistic Insight:
The key intermediate in this synthesis is the N-phenacyl-2-aminopyridinium salt. The desired pathway is an intramolecular condensation between the exocyclic amino group and the ketone carbonyl to form the five-membered imidazole ring. However, this reactive intermediate can also be attacked by another molecule of 2-aminopyridine in an intermolecular fashion, leading to dimers and higher-order oligomers. High concentrations increase the probability of these bimolecular collisions.
Caption: Competing intramolecular vs. intermolecular pathways.
Troubleshooting Protocol for Suppressing Dimerization:
-
High Dilution Principle:
-
Action: Decrease the overall concentration of the reaction. Double the solvent volume while keeping the molar quantities of reactants the same.
-
Rationale: Lowering the concentration statistically favors the first-order intramolecular cyclization over the second-order intermolecular side reaction.
-
-
Slow Addition of Reagents:
-
Action: Instead of adding all reagents at once, add one of the starting materials (typically the α-haloketone) dropwise over an extended period (e.g., 1-2 hours) to the solution of the other reactant (2-aminopyridine) at the reaction temperature.
-
Rationale: This maintains a very low instantaneous concentration of the reactive intermediate, starving the intermolecular pathway while allowing the intramolecular cyclization to proceed efficiently.
-
Detailed Experimental Protocol: Mitigating Dimerization via Slow Addition
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (N₂).
-
Charge the flask with 2-aminopyridine (1.0 eq) and the chosen solvent (e.g., anhydrous ethanol).
-
In the dropping funnel, prepare a solution of the α-haloketone (1.0 eq) in a small amount of the same solvent.
-
Heat the flask containing the 2-aminopyridine solution to the desired reaction temperature (e.g., reflux).
-
Once the temperature is stable, begin the slow, dropwise addition of the α-haloketone solution from the dropping funnel over 2 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours or until TLC indicates consumption of the starting material.
-
Proceed with the standard workup and purification procedure.
Question 3: My synthesis of a 3-unsubstituted imidazo[1,2-a]pyridine from a nitroolefin is not working. What are the critical parameters?
Answer: The synthesis of 3-unsubstituted imidazo[1,2-a]pyridines via the cascade reaction of 2-aminopyridines and nitroolefins is an elegant but sensitive transformation. Success hinges almost entirely on the choice of catalyst.
Root Cause Analysis:
This reaction proceeds through a tandem Michael addition followed by an intramolecular cyclization and subsequent elimination of nitrous acid (HNO₂).[2] The key is to effectively catalyze the initial Michael addition without promoting unwanted side reactions.
-
Ineffective Catalysis: The wrong Lewis acid can fail to activate the nitroolefin sufficiently for the Michael addition to occur.
-
Catalyst-Induced Decomposition: A Lewis acid that is too harsh can cause decomposition of the starting materials or the sensitive nitroalkane intermediate.
Troubleshooting and Optimization:
Based on systematic studies, the choice of Lewis acid is paramount. While many common Lewis acids might seem plausible, they are not all effective.
| Lewis Acid Catalyst | Observed Efficacy | Reference |
| FeCl₃ | Superior Catalyst | [2][3] |
| AlCl₃ | Inferior Performance | [2][3] |
| ZnCl₂ | Inferior Performance | [2][3] |
| LaCl₃ | Inferior Performance | [2][3] |
| BF₃·OEt₂ | Inferior Performance | [2][3] |
| Cu(OTf)₂ | Inferior Performance | [2][3] |
Recommendation: If your reaction is failing, the first and most critical step is to switch the catalyst to anhydrous iron(III) chloride (FeCl₃) . It has been identified as the superior catalyst for this specific transformation, accommodating a wide range of aromatic and aliphatic nitroolefins.[2][3] Ensure the FeCl₃ is anhydrous, as water can inhibit the reaction.
Question 4: I am attempting a multi-component reaction (MCR) to build a complex imidazo[1,2-a]pyridine, but the reaction is messy. How do I troubleshoot this?
Answer: Multi-component reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful for building molecular complexity in a single step but are notoriously sensitive to reaction conditions.[7][8] A "messy" reaction profile usually indicates that one of the many simultaneous equilibria is not being properly controlled.
Troubleshooting Flowchart for Multi-Component Reactions:
Caption: Troubleshooting decision tree for MCRs.
Key Considerations:
-
Catalyst is Key: The GBB reaction often requires a Lewis or Brønsted acid catalyst to activate the aldehyde and promote the formation of the key imine intermediate.[9][10][11] Molecular iodine (I₂) is an excellent starting point as it is mild, cost-effective, and highly efficient for many MCRs leading to imidazo[1,2-a]pyridines.[9][10] Other catalysts like Sc(OTf)₃ or ZnCl₂ have also been used successfully.[9]
-
Order of Addition: While theoretically a one-pot reaction, sometimes a staged addition can clean up the reaction. Try pre-stirring the 2-aminopyridine and aldehyde for 30 minutes to form the imine before adding the isocyanide component.
-
Isocyanide Purity: Isocyanides can have a strong, unpleasant odor and are prone to polymerization or hydrolysis. Ensure you are using pure, fresh isocyanide for the best results.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. nanomaterchem.com [nanomaterchem.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[1][2][3] Its successful and efficient functionalization is therefore a critical step in many discovery programs.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the functionalization of the imidazo[1,2-a]pyridine ring system.
Question: My reaction has a very low yield or has not worked at all. What are the common causes and how can I fix it?
Answer:
This is the most frequent issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.
Initial Diagnostic Workflow
Before making significant changes, follow this logical workflow to identify the root cause of a failed reaction.
Caption: A systematic workflow for troubleshooting failed reactions.
Detailed Causality and Solutions
-
Reagent and Catalyst Integrity:
-
The Problem: Many functionalization reactions, especially those involving transition metals, are sensitive to the quality of the catalyst and reagents.[4] Catalysts can deactivate over time, and starting materials might degrade. Metal-free reactions using reagents like iodine can also be affected by reagent purity.[5]
-
The Solution:
-
Catalysts: Use freshly purchased or properly stored catalysts. For palladium-catalyzed cross-couplings, ensure the ligand is not oxidized.[6]
-
Solvents: For moisture-sensitive reactions, use freshly dried, degassed solvents. Even for reactions that use water as a solvent, ensure it is deionized and pure.[7]
-
Starting Materials: Confirm the identity and purity of your starting imidazo[1,2-a]pyridine and coupling partner by NMR or LCMS before starting.
-
-
-
Solubility and Reaction Heterogeneity:
-
The Problem: The imidazo[1,2-a]pyridine scaffold is relatively polar. If your substrate or coupling partner has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all.
-
The Solution:
-
Solvent Screening: If the reaction is heterogeneous, screen a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO, CH3CN).
-
Temperature Adjustment: Gradually increase the reaction temperature. Many modern protocols utilize elevated temperatures (80-120 °C) to ensure solubility and adequate reaction rates.[8][9] Microwave-assisted synthesis can be particularly effective at rapidly heating and improving yields.[10][11]
-
-
-
Incompatible Reaction Conditions:
-
The Problem: The chosen conditions (catalyst, base, solvent, temperature) may be fundamentally unsuited for your specific substrates. For example, a strongly basic condition might degrade a sensitive functional group on your molecule.
-
The Solution: Consult the literature for precedents using substrates with similar electronic properties. Visible light photocatalysis, for instance, often proceeds under very mild conditions, offering an alternative for sensitive molecules.[1][12] Metal-free conditions can also avoid side reactions associated with transition metal catalysis.[2][13]
-
Question: My reaction is giving me a mixture of isomers. How can I improve the regioselectivity?
Answer:
This is a common challenge that relates directly to the inherent electronics of the imidazo[1,2-a]pyridine ring.
The Root Cause: Inherent Ring Electronics
The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle. The C-3 position is the most nucleophilic and sterically accessible carbon, making it the default site for electrophilic substitution and many radical functionalizations.[2][14] Functionalization at other positions like C-2 or C-5 is more challenging and typically requires a specific strategy.[14][15]
Caption: Decision diagram for achieving regioselective functionalization.
Strategies for Controlling Selectivity
-
For C-3 Selectivity (The Goal for Most Reactions): If you are getting mixtures, it implies your conditions are too harsh or non-specific.
-
Lower the Temperature: This can often favor the kinetically preferred C-3 product.
-
Choose a Milder Reagent: A highly reactive, unselective electrophile or radical source can lead to side products.
-
Catalyst Choice: Many copper- and iron-catalyzed reactions are highly selective for the C-3 position.[16][17]
-
-
To Target Other Positions (C-2, C-5, etc.):
-
Directed C-H Activation: Install a directing group on the imidazo[1,2-a]pyridine that can coordinate to a metal catalyst (like Palladium) and deliver the reaction to a specific C-H bond, often on the pyridine ring.
-
Pre-functionalization: A classic but effective strategy is to first selectively halogenate the ring at the desired position (e.g., C-5 or C-7) and then use that handle for a subsequent cross-coupling reaction.
-
Specific Catalyst Systems: Some advanced catalytic systems have been developed to override the natural C-3 selectivity, although these are less common.[15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a transition-metal, metal-free, or photocatalytic functionalization method?
Answer: The best method depends on your substrate's functional group tolerance, desired bond formation, and available equipment.
| Method Type | Advantages | Disadvantages | Best For... |
| Transition-Metal Catalyzed (e.g., Cu, Pd, Fe) | High efficiency, broad substrate scope, well-established for cross-coupling.[6][16][17] | Potential for product contamination with toxic metals, sometimes requires ligands and inert atmosphere. | C-S, C-N, and C-C bond formation via cross-coupling.[6][17][18] |
| Metal-Free (e.g., I₂, K₂S₂O₈, base-mediated) | Avoids metal contamination, uses inexpensive reagents, often operationally simple.[2][13][19] | May require higher temperatures or stronger oxidants, potentially limiting functional group tolerance.[2] | Sulfenylation, amination, and some alkylations where metal contamination is a major concern.[19] |
| Visible Light Photocatalysis | Extremely mild reaction conditions, high functional group tolerance, enables unique radical pathways.[1][12] | Requires specific photochemical equipment (e.g., LED reactor), photocatalyst can be expensive. | C-H functionalizations like alkylation, arylation, and formylation on complex, late-stage intermediates.[1] |
Q2: How do electronic effects of substituents on the imidazo[1,2-a]pyridine ring affect the reaction?
Answer: The electronic nature of substituents on both the imidazole and pyridine portions of the scaffold significantly impacts reactivity.
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) on the pyridine ring (C-5, C-6, C-7, C-8) increase the overall electron density of the heterocycle. This generally accelerates reactions with electrophiles and radical species at the C-3 position.[8]
-
Electron-Withdrawing Groups (EWGs) like halides (-Cl, -Br) or trifluoromethyl (-CF₃) decrease the nucleophilicity of the ring system. This can slow down the reaction or require more forcing conditions (higher temperature, longer reaction time).[1][8] However, these groups are often well-tolerated in many modern protocols.[1]
Q3: My product is difficult to purify by standard silica gel chromatography. What are my options?
Answer: The nitrogen atoms in the imidazo[1,2-a]pyridine core make these compounds basic and often polar, leading to tailing or streaking on silica gel.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol can significantly improve peak shape by neutralizing the acidic silica surface.
-
Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another excellent option if your compound is sufficiently non-polar.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method that can remove closely-eluting impurities.
-
Salt Formation and Wash: For very polar compounds, consider protonating your product with an acid (like HCl) to form a salt, which can then be washed with an organic solvent to remove non-polar impurities. Afterward, you can neutralize the aqueous layer with a base and extract your purified product.
Part 3: Protocols and Data
Representative Protocol: Copper-Catalyzed C-3 Thiolation
This protocol is adapted from established literature procedures and represents a common and reliable method for C-S bond formation at the C-3 position.[17]
Reaction: Imidazo[1,2-a]pyridine + Thiol --(CuI, O₂)--> 3-thioether-imidazo[1,2-a]pyridine
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol, 1.0 equiv)
-
Thiol derivative (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Dimethyl Sulfoxide (DMSO), 3 mL
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (1.0 mmol), the thiol (1.2 mmol), and CuI (0.1 mmol).
-
Add DMSO (3 mL) to the flask.
-
Fit the flask with a reflux condenser and leave it open to the air (or pierce a balloon with a needle to ensure a slow exchange with air, as O₂ is the oxidant).
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LCMS. Typical reaction times are 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% triethylamine) to afford the desired C-3 thiolated product.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. bio-conferences.org [bio-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines - Troubleshooting Byproduct Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] However, their synthesis is often accompanied by the formation of challenging byproducts that can complicate purification and reduce yields.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural lists to explain the mechanistic origins of common byproducts and offers field-proven strategies to mitigate their formation.
Section 1: Frequently Asked Questions (FAQs) - Common Byproducts and Initial Diagnostics
Q1: I'm seeing a significant amount of a highly polar, colored impurity in my reaction mixture that is difficult to separate from the product. What could it be?
A1: This is a classic sign of oxidation byproducts . The 2-aminopyridine starting material is susceptible to oxidation, especially when using strong oxidizing agents or under aerobic conditions.[2] These byproducts are often highly colored and can streak on TLC plates, making purification by column chromatography challenging.
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Causality: The lone pair of electrons on the amino group of 2-aminopyridine makes it susceptible to oxidation, leading to the formation of nitroso, nitro, or other colored species.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]
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Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Milder Oxidants: If the reaction requires an oxidant, consider using a milder one. For instance, in copper-catalyzed aerobic oxidative syntheses, controlling the oxygen supply can be crucial.[3][4]
-
Q2: My reaction is sluggish, and I'm isolating a significant amount of a byproduct that appears to be a dimer of my 2-aminopyridine starting material. Why is this happening?
A2: You are likely observing the formation of dimerization products , a common side reaction, particularly in syntheses like the Chichibabin reaction where a strong base like sodium amide is used.[2][5]
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Causality: Under strongly basic conditions, 2-aminopyridine can be deprotonated, and the resulting anion can act as a nucleophile, attacking another molecule of 2-aminopyridine to form a dimer.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can favor dimerization.
-
Reagent Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Alternative Bases: Consider using a milder base if the reaction conditions permit.
-
Q3: In my multi-component reaction (e.g., Groebke-Blackburn-Bienaymé), I'm seeing a major byproduct with a mass corresponding to the condensation of the aldehyde and 2-aminopyridine. What is this, and how can I prevent it?
A3: This byproduct is a Schiff base (imine) , formed from the reversible reaction between the aldehyde and 2-aminopyridine.[2] Its accumulation indicates that the subsequent cyclization step is slow or that the Schiff base is particularly stable.[2]
-
Causality: The formation of the Schiff base is an equilibrium step. If the rate of the subsequent cyclization with the isocyanide is not fast enough, the Schiff base can accumulate as a major byproduct.[2]
-
Troubleshooting:
-
Catalyst Choice: The choice of catalyst can significantly influence the rate of cyclization. Lewis acids like iodine, Sc(OTf)₃, and ZrCl₄ have been used to promote the reaction.[6] An efficient, cost-effective, and environmentally friendly option is the use of iodine.[6]
-
Reaction Conditions: Optimizing the temperature and solvent can shift the equilibrium towards the desired product.
-
Water Removal: In some cases, the removal of water formed during the imine formation can drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Section 2: In-depth Troubleshooting for Specific Synthetic Routes
This section delves into byproduct formation in common synthetic routes for imidazo[1,2-a]pyridines and provides detailed mitigation strategies.
Ortoleva-King and Related Reactions
The Ortoleva-King reaction and its modern variations involve the reaction of 2-aminopyridines with α-haloketones or, in more recent methods, with ketones in the presence of an oxidant.[3][7]
Q4: I'm attempting a one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine from a 2-aminopyridine and an acetophenone derivative, but I'm getting a mixture of regioisomers. What is causing this?
A4: The formation of regioisomers in this type of reaction can arise from the competition between a ketimine intermediate and an Ortoleva-King type intermediate .[8][9]
-
Mechanistic Insight:
-
Ketimine Pathway: The 2-aminopyridine reacts with the ketone to form a ketimine, which then undergoes cyclization.
-
Ortoleva-King Pathway: The ketone is first halogenated (or activated by an oxidant), and the resulting α-haloketone (or activated species) reacts with the 2-aminopyridine.
-
-
Troubleshooting:
-
Catalyst and Reaction Conditions: The choice of acid catalyst and reaction conditions can influence the dominant pathway. For example, using p-toluenesulfonic acid (pTSA) or sulfuric acid in solventless conditions can lead to a mixture of products, with the substitution pattern depending on the concurrent pathways.[9]
-
Pre-formation of Intermediates: To ensure regioselectivity, consider a two-step procedure where the α-haloketone is pre-formed and then reacted with the 2-aminopyridine.
-
Q5: In the synthesis of 3-aroylimidazo[1,2-a]pyridines, I'm observing a significant amount of a bis-adduct byproduct. How can I suppress its formation?
A5: The formation of bis-imidazopyridine adducts , such as 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), is a known side reaction.[2]
-
Causality: Under certain conditions, a second molecule of the imidazo[1,2-a]pyridine product can react with an intermediate, leading to the formation of the bis-adduct.[2]
-
Troubleshooting:
-
Reaction Atmosphere: The reaction atmosphere plays a critical role. To selectively form the desired 3-aroyl product, conduct the reaction in the presence of oxygen, which acts as the primary oxidant.[2] Conversely, to favor the formation of the bis-adduct, carry out the reaction under an inert atmosphere like argon.[2]
-
Chichibabin Amination and Related Cyclizations
The Chichibabin reaction traditionally refers to the amination of pyridines, but related cyclization strategies to form imidazo[1,2-a]pyridines can also be considered under this family of reactions.[5]
Q6: My Chichibabin-type cyclization is producing a significant amount of a dark, tarry material. What is the likely cause?
A6: The formation of tarry byproducts in Chichibabin-type reactions is often due to polymerization and decomposition under the harsh reaction conditions (e.g., high temperatures and strong bases).
-
Causality: The reactive intermediates and the strong base can promote a cascade of side reactions, leading to the formation of complex, high-molecular-weight materials.
-
Troubleshooting:
-
Temperature Control: Precise temperature control is crucial. Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely.
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
-
Purification: While prevention is key, if tarry materials are formed, they can sometimes be removed by trituration with a non-polar solvent or by passing the crude product through a short plug of silica gel before full chromatographic purification.
-
Section 3: Purification Strategies for Common Byproducts
Even with optimized reaction conditions, some byproduct formation may be unavoidable. This section provides practical guidance on purifying the desired imidazo[1,2-a]pyridine.
| Byproduct Type | Typical Polarity | Recommended Purification Technique | Notes |
| Unreacted 2-aminopyridine | More polar than product | Column chromatography (silica gel) | A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. |
| Oxidation Byproducts | Highly polar | 1. Column chromatography (may require a more polar solvent system). 2. Recrystallization. 3. Activated carbon treatment. | The high polarity of these byproducts can sometimes be exploited for separation. Recrystallization can be very effective if a suitable solvent is found. A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities, followed by filtration. |
| Dimerization Products | Less polar than product | Column chromatography (silica gel) | These byproducts will typically elute before the desired product. |
| Schiff Base (Imine) | Polarity can vary | Column chromatography (silica gel) | The polarity of the Schiff base will depend on the specific aldehyde and aminopyridine used. Careful optimization of the eluent system is necessary. |
| Bis-imidazopyridine Adducts | Less polar than product | Column chromatography (silica gel) | These larger molecules are generally less polar and will elute before the desired 3-aroylimidazo[1,2-a]pyridine. |
Section 4: Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.
Diagram 1: Competing Pathways in the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
Caption: Competing ketimine and Ortoleva-King pathways leading to regioisomeric products.
Diagram 2: Troubleshooting Workflow for Low Yield in Groebke-Blackburn-Bienaymé Reaction
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid under different conditions
Welcome to the technical support center for 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the stability of its derivatives is paramount for successful research and development.[1][2] This document provides practical advice in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4] This minimizes the risk of hydrolysis and oxidation. For short-term storage, a tightly sealed container in a cool, dark, and dry place is sufficient.
Q2: What is the general solubility profile of this compound?
While specific solubility data for this compound is not extensively published, related imidazo[1,2-a]pyridine carboxylic acids exhibit moderate to high aqueous solubility.[3] The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt. In organic solvents, it is expected to be soluble in polar aprotic solvents like DMF and DMSO.
Q3: What are the primary reactive sites on the molecule that I should be aware of?
The two primary reactive sites are the bromine atom at the 3-position and the carboxylic acid at the 8-position. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination.[1] The carboxylic acid can be readily converted to amides or esters using standard coupling reagents.[3]
Troubleshooting Guide
Section 1: Stability During Chemical Reactions
Q4: I am observing low yields in my palladium-catalyzed cross-coupling reaction. Could the starting material be degrading?
While imidazo[1,2-a]pyridines are generally stable, the reaction conditions for cross-coupling can lead to degradation. Here are some potential causes and troubleshooting steps:
-
Causality: High temperatures and strong bases can promote side reactions. The choice of palladium catalyst and ligands is also crucial for efficient coupling versus degradation.
-
Troubleshooting:
-
Catalyst and Ligand Screening: The reactivity of 3-bromoimidazo[1,2-a]pyridines in Suzuki couplings can be moderate to high, with yields often in the 60-85% range under optimal conditions.[1] If you are experiencing lower yields, consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.
-
Base Selection: Use the mildest effective base. While stronger bases may be required for some couplings, they can also lead to decomposition. Consider bases like K₂CO₃ or Cs₂CO₃.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidative side reactions.
-
Q5: I am attempting to form an amide from the carboxylic acid, but I am getting a complex mixture of products. What could be the issue?
Amide bond formation from the carboxylic acid is a common transformation, but side reactions can occur.
-
Causality: The choice of coupling reagent and reaction conditions can lead to side reactions, including epimerization if there are chiral centers nearby, or reactions involving the imidazo[1,2-a]pyridine core.
-
Troubleshooting:
-
Coupling Reagents: For carboxylic acid activation, consider using EDC·HCl/HOBt or HATU.[3] These reagents often provide cleaner reactions than carbodiimides like DCC alone.
-
Solvent Choice: Use anhydrous polar aprotic solvents like DMF or DCM to ensure good solubility of the starting materials and reagents.[3]
-
pH Control: Maintain a neutral to slightly basic pH during the reaction and workup to avoid acid-catalyzed degradation of the imidazo[1,2-a]pyridine ring.
-
Q6: I suspect decarboxylation is occurring during my reaction. How can I prevent this?
Decarboxylation of heteroaromatic carboxylic acids can be a problem, especially at elevated temperatures.
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Causality: The stability of the carboxyl group can be compromised under harsh thermal or pH conditions. For some imidazo[1,2-a]pyridine derivatives, pH control is crucial to prevent decarboxylation during hydrolysis.[3]
-
Troubleshooting:
-
Temperature: Avoid excessive heating. If the reaction requires high temperatures, consider microwave-assisted synthesis, which can often reduce reaction times and minimize thermal degradation.[5]
-
pH Management: During aqueous workup, carefully adjust the pH to be in the range of 6-7 to minimize the risk of decarboxylation.[3]
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Experimental Workflow for Assessing Thermal Stability
Caption: Workflow for a thermal stability study.
Section 2: pH and Photostability
Q7: How does the stability of this compound change with pH?
The stability of this compound is expected to be pH-dependent due to the presence of the carboxylic acid and the basic nitrogen atoms in the imidazo[1,2-a]pyridine core.
-
Causality: In strongly acidic or basic conditions, the heterocyclic ring can be susceptible to hydrolysis or other degradation pathways.
-
Troubleshooting and Best Practices:
-
Acidic Conditions: While generally stable in mildly acidic conditions, prolonged exposure to strong acids should be avoided.
-
Basic Conditions: In basic solutions, the carboxylate salt will form, which is generally stable. However, very high pH combined with elevated temperatures could promote ring-opening or other degradative reactions.
-
Recommended pH Range: For aqueous solutions and buffers, a pH range of 4-8 is recommended for enhanced stability.
-
Q8: Is this compound sensitive to light?
Many heterocyclic compounds exhibit some degree of photosensitivity.
-
Causality: The aromatic system can absorb UV light, which may lead to photochemical reactions and degradation.
-
Troubleshooting and Best Practices:
-
Storage: Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Experiments: When conducting reactions, especially over long periods, it is good practice to protect the reaction vessel from direct light.
-
Decision Tree for Stability Troubleshooting
Caption: Troubleshooting decision tree for stability issues.
Quantitative Data Summary
The following table summarizes stability information for a closely related analog, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which can serve as a useful reference.
| Parameter | Value/Observation | Source |
| Thermal Stability | Stable up to 150°C | [3] |
| Aqueous Solubility | Moderate (~1.2 mg/mL) | [3] |
| pH Stability | Avoid decarboxylation by controlling pH during hydrolysis (pH 6–7) | [3] |
References
- 1. 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid|CAS 1208082-43-2 [benchchem.com]
- 2. 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8 | Benchchem [benchchem.com]
- 3. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 4. 1159831-04-5|8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis Optimization
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting advice. As you navigate the complexities of synthesizing this privileged heterocyclic scaffold, this resource will serve as a practical aid to optimize your catalyst selection and reaction conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for imidazo[1,2-a]pyridine synthesis?
The synthesis of imidazo[1,2-a]pyridines can be achieved through various catalytic methods. The choice of catalyst is highly dependent on the starting materials and the desired substitution pattern on the final product. The most frequently employed catalysts fall into these categories:
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Copper Catalysts: Copper(I) and Copper(II) salts are widely used due to their low cost and high efficiency in catalyzing C-N bond formation.[3][4][5][6] They are particularly effective in multicomponent reactions, such as the coupling of 2-aminopyridines, aldehydes, and terminal alkynes.[3] Copper catalysts can also facilitate oxidative cyclization reactions.[4][5]
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Palladium Catalysts: Palladium catalysts are often employed in cross-coupling reactions to functionalize the imidazo[1,2-a]pyridine core, though they are also used in the primary ring-forming synthesis.
-
Gold Catalysts: Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes under mild conditions.[7][8]
-
Iron Catalysts: Iron catalysts, such as iron(II) chloride, offer a more economical and environmentally friendly alternative for certain synthetic routes, like the reaction of 2-aminopyridines with α,β-unsaturated nitroolefins.[9]
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Iodine: Molecular iodine is an effective metal-free catalyst for the synthesis of imidazo[1,2-a]pyridines, often used in multicomponent reactions.[10][11][12][13][14] It acts as a Lewis acid to activate substrates and facilitate cyclization.[13][14]
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Metal-Free Conditions: Several synthetic strategies proceed without a metal catalyst, relying on thermal conditions, microwave irradiation, or the use of a base.[3][10] For instance, the reaction of 2-aminopyridines with α-haloketones can be performed catalyst-free.[3]
Q2: How do I choose the right catalyst for my specific reaction?
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of imidazo[1,2-a]pyridines. The decision should be based on the specific synthetic route you are employing. The following diagram illustrates a general decision-making workflow:
Caption: Catalyst selection workflow for imidazo[1,2-a]pyridine synthesis.
Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?
Low reaction yields are a common issue in organic synthesis. For imidazo[1,2-a]pyridine synthesis, several factors could be at play. Here’s a troubleshooting guide to help you identify and address the problem:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The chosen catalyst may not be the most effective for your specific substrates. Screen a panel of catalysts from different classes (e.g., copper, iron, iodine) to identify the most active one. For instance, in a copper-catalyzed reaction, switching from CuI to CuBr might improve the yield.[4] |
| Incorrect Catalyst Loading | Both too little and too much catalyst can be detrimental. Perform a catalyst loading study to determine the optimal concentration. Start with a standard loading (e.g., 5-10 mol%) and vary it to find the sweet spot. |
| Inappropriate Solvent | The solvent plays a crucial role in solubility, reaction rate, and stability of intermediates. If your yield is low, consider screening different solvents with varying polarities. For example, DMF has been found to be an effective solvent in some copper-catalyzed reactions.[4] |
| Suboptimal Temperature | The reaction temperature can significantly impact the reaction rate and the formation of side products. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition. An optimization of the reaction temperature is often necessary.[4] |
| Presence of Impurities | Impurities in your starting materials or solvent can poison the catalyst. Ensure that your reagents and solvent are of high purity. |
| Atmospheric Conditions | Some reactions, particularly those involving copper catalysts, may be sensitive to air.[4][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield. |
Q4: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?
The formation of side products can complicate purification and reduce the yield of your desired imidazo[1,2-a]pyridine. Here are some strategies to enhance selectivity:
-
Ligand Modification: In transition metal-catalyzed reactions, the choice of ligand can have a profound impact on selectivity. If you are using a copper or palladium catalyst, consider screening a variety of ligands (e.g., bipyridine, phosphine-based ligands) to fine-tune the steric and electronic environment around the metal center.
-
Temperature Control: As mentioned for low yields, temperature can also influence selectivity. Lowering the reaction temperature may favor the desired reaction pathway over competing side reactions.
-
Change of Catalyst: If side reactions persist, switching to a different class of catalyst might be necessary. For example, if a copper-catalyzed reaction is giving a mixture of products, a gold-catalyzed or iodine-mediated approach might offer a cleaner reaction profile.
-
Order of Addition: In multicomponent reactions, the order in which the reagents are added can sometimes influence the outcome. Experiment with different addition sequences to see if it improves the selectivity.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol is adapted from a procedure for the copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[4][5]
Materials:
-
2-Aminopyridine derivative
-
Nitroolefin derivative
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the nitroolefin derivative (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C. The reaction is open to the air.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Microwave-Assisted Metal-Free Synthesis of Imidazo[1,2-a]pyridines
This protocol describes a rapid and efficient microwave-assisted synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[11]
Materials:
-
Arylglyoxal
-
Cyclic 1,3-dicarbonyl compound
-
2-Aminopyridine derivative
-
Molecular iodine (I₂)
-
Microwave reactor
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine the arylglyoxal (1.0 mmol), the cyclic 1,3-dicarbonyl compound (1.0 mmol), the 2-aminopyridine derivative (1.0 mmol), and molecular iodine (10 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 100 °C for 10-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization. Here is a simplified representation of the proposed mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and a terminal alkyne and an aldehyde.
Caption: Proposed mechanism for copper-catalyzed imidazo[1,2-a]pyridine synthesis.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold Catalysed Redox Synthesis of Imidazo[1,2a]pyridine using Pyridine N-Oxide and Alkynes - OAK Open Access Archive [oak.novartis.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Validation & Comparative
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid vs other kinase inhibitors
As a Senior Application Scientist, this guide provides an in-depth comparison of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, presented here as a versatile scaffold for novel kinase inhibitor development, against established inhibitors targeting key kinases in immunology and oncology. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in kinase inhibitor design.
Guide Structure
-
Executive Summary: The Kinase Inhibitor Landscape and the Rise of Covalent Modulators
-
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
-
Focus Molecule: this compound - A Gateway to Covalent Inhibition
-
Comparator Kinase Targets: TBK1 and RIPK1 - Critical Nodes in Inflammation and Cell Death
-
TANK-Binding Kinase 1 (TBK1)
-
Receptor-Interacting Protein Kinase 1 (RIPK1)
-
-
Performance Comparison: Established Inhibitors vs. the Imidazo[1,2-a]pyridine Potential
-
Experimental Section: Protocols for Comparative Inhibitor Validation
-
Protocol 1: In Vitro Kinase Inhibition Assay (TBK1/RIPK1)
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
-
Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)
-
-
References
Executive Summary: The Kinase Inhibitor Landscape and the Rise of Covalent Modulators
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery.[1] These enzymes regulate virtually all signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[2][3][4] While traditional kinase inhibitors are typically ATP-competitive and form reversible bonds, there is a growing interest in covalent inhibitors. These agents form a permanent bond with a specific amino acid residue, often a non-catalytic cysteine, within the target kinase. This approach can lead to enhanced potency, prolonged duration of action, and improved selectivity. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of being adapted to target a wide array of kinases.[5][6] This guide explores the potential of a specific functionalized derivative, this compound, as a starting point for developing novel covalent kinase inhibitors, comparing this strategy against established inhibitors of TANK-Binding Kinase 1 (TBK1) and Receptor-Interacting Protein Kinase 1 (RIPK1).
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system present in numerous FDA-approved drugs and clinical candidates.[6] Its rigid, planar structure and rich electronic properties make it an ideal foundation for designing molecules that can fit into the ATP-binding pocket of various kinases. Derivatives of this scaffold have been successfully developed as inhibitors of diverse kinases, including PI3K/mTOR, Akt, IGF-1R, and CDKs, demonstrating its remarkable versatility.[5][7][8][9] The structure can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[10][11][12]
Focus Molecule: this compound - A Gateway to Covalent Inhibition
While this compound is not an extensively characterized kinase inhibitor itself, its chemical architecture makes it an exceptionally valuable starting point for inhibitor design, particularly for covalent modulators.
-
The Imidazo[1,2-a]pyridine Core : Provides the fundamental shape and hydrogen bonding capabilities to anchor within a kinase ATP-binding pocket.
-
The 8-Carboxylic Acid Group : Serves as a critical chemical handle. It can be derivatized into amides or esters to explore interactions with solvent-exposed regions of the kinase or to modulate physicochemical properties like solubility and cell permeability.[13]
-
The 3-Bromo Substituent : This is the key feature for covalent inhibition. The bromine atom at the C3 position acts as a mild electrophile, or a "warhead." It is positioned to react with a nearby nucleophilic residue, such as a cysteine, to form a stable covalent bond. This strategic placement allows the molecule to first bind reversibly based on the affinity of the core scaffold and then permanently lock onto its target.[13]
Caption: Structure of this compound.
Comparator Kinase Targets: TBK1 and RIPK1 - Critical Nodes in Inflammation and Cell Death
To illustrate the potential of our focus scaffold, we compare it against inhibitors of two high-impact kinase targets: TBK1 and RIPK1.
TANK-Binding Kinase 1 (TBK1)
TBK1 is a non-canonical IκB kinase (IKK) that plays a central role in the innate immune response, autophagy, and cell proliferation.[4][14] It is activated by various stimuli, including viral and bacterial pathogens, leading to the phosphorylation of interferon regulatory factors (IRFs) and the production of type I interferons.[15] Dysregulation of TBK1 is implicated in autoimmune diseases like lupus and in the survival of certain cancer cells, making it a compelling therapeutic target.[2][4][16]
Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that functions as a critical signaling node in cellular responses to stimuli like TNFα.[17][18] Depending on the cellular context, RIPK1 can initiate signaling cascades that lead to cell survival and inflammation via NF-κB, or programmed cell death through apoptosis or necroptosis.[19] The kinase activity of RIPK1 is essential for necroptosis, an inflammatory form of cell death implicated in neurodegenerative diseases, ischemic injury, and inflammatory disorders.[3][17] Therefore, inhibiting RIPK1 kinase activity is a promising therapeutic strategy.[18]
Caption: Simplified signaling pathways for TBK1 and RIPK1.
Performance Comparison: Established Inhibitors vs. the Imidazo[1,2-a]pyridine Potential
The following table compares key performance metrics of well-characterized inhibitors for TBK1 and RIPK1. This data provides a benchmark against which a novel inhibitor derived from the this compound scaffold would be evaluated.
| Parameter | TBK1 Inhibitor: GSK8612 | RIPK1 Inhibitor: Necrostatin-1s (Nec-1s) | Hypothetical Imidazo[1,2-a]pyridine Derivative |
| Target(s) | TBK1 / IKKε | RIPK1 | Designed for TBK1 or RIPK1 |
| Mechanism | ATP-Competitive, Reversible | Allosteric, Reversible | Covalent (targeting a specific Cys residue) |
| Potency (IC₅₀) | TBK1: ~10 nM (pKd 8.0)[15][20] | RIPK1: ~182 nM[19] | Target: < 50 nM |
| Cellular Activity | Inhibits IRF3 phosphorylation and IFNβ secretion (pIC₅₀ ~5.9-6.3)[15] | Protects cells from TNFα-induced necroptosis (EC₅₀ ~27 nM)[19] | Target: Inhibition of downstream signaling, induction of desired phenotype (e.g., apoptosis, necroptosis block) |
| Selectivity | Highly selective against a broad panel of kinases.[15][20] | Selective for RIPK1 over many other kinases, but can have off-target effects.[3] | Target: High selectivity due to both scaffold binding and covalent targeting of a unique Cys residue. |
| Key Advantage | High selectivity and potency.[15] | Well-validated tool compound for studying necroptosis.[3] | Potentially enhanced potency and prolonged duration of action due to covalent binding. |
| Potential Liability | Reversible nature may require sustained high dosage. | Moderate potency and potential off-target effects. | Potential for immunogenicity or off-target reactivity of the covalent warhead. |
Experimental Section: Protocols for Comparative Inhibitor Validation
To rigorously evaluate a novel inhibitor derived from our focus scaffold, a tiered experimental approach is necessary. The causality behind this workflow is to first establish direct target engagement and potency in vitro, then confirm target engagement in a cellular context, and finally, verify the functional consequence on the downstream signaling pathway.
Caption: Tiered workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (TBK1/RIPK1)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified recombinant TBK1 or RIPK1 kinase.
Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™, Promega) is employed. This format measures the amount of ADP produced from the kinase reaction, which is inversely correlated with kinase inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 1% DMSO). Include a no-compound (vehicle) control and a high-inhibition control (e.g., 10 µM Staurosporine).
-
Kinase Reaction Setup: In a 384-well plate, add:
-
5 µL of kinase buffer containing the appropriate concentration of recombinant human TBK1 or RIPK1.
-
2.5 µL of the diluted test compound.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 2.5 µL of a substrate/ATP mix (e.g., myelin basic protein for TBK1/RIPK1 and 10 µM ATP).
-
Kinase Reaction: Incubate for 60 minutes at 30°C.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and high-inhibition (100% inhibition) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the engagement of the test compound with its target kinase (TBK1 or RIPK1) within living cells.
Methodology: The NanoBRET™ Target Engagement (Promega) assay measures the binding of a compound to a target protein by monitoring the displacement of a fluorescent tracer. The target protein is expressed as a fusion with NanoLuc® luciferase, and a cell-permeable fluorescent tracer binds to the kinase's active site. Compound binding displaces the tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET).
Step-by-Step Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-TBK1 or NanoLuc®-RIPK1 fusion protein.
-
Cell Plating: 24 hours post-transfection, plate the cells into a 96-well white assay plate.
-
Compound Treatment: Serially dilute the test compound and add it to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add the Nano-Glo® Substrate to measure both donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates tracer displacement by the test compound. Plot the BRET ratio against the log of the compound concentration to determine the cellular EC₅₀.
Protocol 3: Downstream Signaling Pathway Analysis (Western Blot)
Objective: To confirm that target engagement by the test compound leads to the inhibition of the kinase's downstream signaling pathway.
Methodology: Western blotting is used to measure the phosphorylation status of a key substrate of the target kinase. For TBK1, this is p-IRF3 (Ser396). For RIPK1, this can be p-RIPK1 (Ser166) auto-phosphorylation in response to a stimulus.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate appropriate cells (e.g., THP-1 cells for TBK1, HT-29 cells for RIPK1) and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-IRF3 or anti-p-RIPK1).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Also probe for total protein (total IRF3 or RIPK1) and a loading control (e.g., GAPDH or β-actin) on the same or parallel blots.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control.
Conclusion and Future Directions
This compound represents a promising and strategically designed starting point for the development of novel, covalent kinase inhibitors. Its core scaffold is a proven pharmacophore, while its bromo and carboxylic acid functionalities provide the necessary handles for creating covalent warheads and exploring structure-activity relationships, respectively.[13] By targeting kinases like TBK1 and RIPK1, which are critical drivers of pathology in oncology and inflammatory diseases, inhibitors derived from this scaffold have the potential to offer enhanced potency and a prolonged duration of action.[2][3][4] The experimental workflows detailed in this guide provide a robust, self-validating framework for characterizing such novel inhibitors, moving from initial biochemical potency to cellular function. Future work should focus on synthesizing a focused library of derivatives, optimizing for on-target potency and cellular activity while carefully profiling for off-target reactivity to ensure a safe and effective therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. How AI drug discovery is identifying TBK1 inhibitors | CAS [cas.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 18. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 19. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleck.co.jp [selleck.co.jp]
The Isomeric Advantage: A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, composed of a fused imidazole and pyridine ring, serves as a versatile template for the design of therapeutic agents targeting a wide array of diseases.[2] Its unique electronic and structural features allow for diverse substitutions, leading to a rich tapestry of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiulcer properties.[2][3]
However, the biological activity of an imidazo[1,2-a]pyridine derivative is not merely a function of the substituents appended to it; the very position of these substituents on the heterocyclic core plays a pivotal role in defining its therapeutic potential. This guide provides a comparative analysis of imidazo[1,2-a]pyridine isomers, offering insights into how positional variations influence biological activity. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the experimental methodologies used to evaluate their therapeutic promise.
The Structural Landscape of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine ring system offers several positions for substitution, with the 2, 3, 5, 6, 7, and 8 positions being the most commonly explored in drug discovery programs. The electronic properties and steric environment of each position are distinct, leading to significant differences in how a molecule interacts with its biological target.
Caption: Core structure of the imidazo[1,2-a]pyridine ring system.
A Comparative Analysis of Biological Activities
The diverse biological activities of imidazo[1,2-a]pyridine derivatives are intricately linked to the substitution patterns on the core scaffold. Different isomers often exhibit distinct pharmacological profiles, highlighting the importance of positional chemistry in drug design.
Anticancer Activity: A Tale of Positional Selectivity
The imidazo[1,2-a]pyridine scaffold is a prolific source of anticancer agents, with isomers showing remarkable selectivity for various cancer-related targets.[4]
Targeting Protein Kinases:
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[5] The position of substituents on the scaffold dictates the specific kinase that is targeted.
-
c-Met Inhibitors: Derivatives with substitutions at the C2 and C3 positions have shown potent inhibitory activity against the c-Met receptor tyrosine kinase, which is often overactivated in various cancers.[6] Structure-activity relationship (SAR) studies have revealed that the nature and position of these substituents are critical for potent c-Met inhibition. For instance, a π–π interaction between the imidazo[1,2-a]pyridine core and the Tyr-1230 residue of c-Met is crucial for inhibitory activity.[6]
-
PI3K/mTOR Dual Inhibitors: A series of imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of PI3K and mTOR, two key components of a signaling pathway that is frequently dysregulated in cancer.[7] In these compounds, the imidazo[1,2-a]pyridine core often serves as a scaffold to which other pharmacophoric groups are attached.
-
Salt-Inducible Kinase (SIK) Inhibitors: Recent research has identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of SIKs.[8] SAR exploration of a pan-SIK inhibitor led to the discovery that specific substitution patterns on a phenyl ring attached to the imidazo[1,2-a]pyridine core could confer selectivity for SIK1 over SIK2 and SIK3.[8]
Antitubulin Agents:
Certain imidazo[1,2-a]pyridine isomers have been designed as antitubulin agents, which disrupt the formation of microtubules, a critical component of the cytoskeleton, thereby inhibiting cell division.[9] Specifically, 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives have shown potent cytotoxicity against various cancer cell lines by binding to the colchicine site of tubulin.[9]
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives is another area of active investigation. These compounds can modulate inflammatory pathways by targeting enzymes such as cyclooxygenases (COX).
Antimicrobial and Antiviral Activities
The versatility of the imidazo[1,2-a]pyridine scaffold extends to the development of agents against infectious diseases.
-
Antituberculosis Agents: Imidazo[1,2-a]pyridine amides have emerged as a promising class of antituberculosis agents, with some compounds showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[10] Telacebec (Q203), a clinical candidate, targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[10]
-
Antiviral Agents: Certain imidazo[1,2-a]pyridine derivatives have demonstrated antiviral activity against a range of viruses.
Other Therapeutic Applications
The therapeutic potential of imidazo[1,2-a]pyridine isomers extends beyond the aforementioned areas:
-
DPP-4 Inhibitors: Imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[11] Molecular docking studies have shown that the pyridine moiety of the imidazo[1,2-a]pyridine ring can form a π-π interaction with the Phe357 residue of DPP-4, contributing to its inhibitory activity.[11]
-
Antiulcer Agents: 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated as potential antiulcer agents, with some compounds demonstrating good cytoprotective properties.[3]
-
Ligands for β-Amyloid Plaques: The ability of certain imidazo[1,2-a]pyridine derivatives to bind to β-amyloid plaques has made them useful as imaging agents for the diagnosis of Alzheimer's disease.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine isomers is governed by a complex interplay of electronic, steric, and hydrophobic factors. SAR studies have provided valuable insights into the key structural features required for potent and selective activity.
| Position of Substitution | Biological Target/Activity | Key SAR Observations | Reference |
| C2, C3 | c-Met Kinase (Anticancer) | Substituents at these positions are crucial for binding to the kinase domain. The nature of the substituent influences potency and selectivity. | [6] |
| C3 | Antiulcer | Elaboration of a side chain at the 3-position can lead to compounds with cytoprotective properties. | [3] |
| C5, C7, C8 | Tubulin (Anticancer) | Diaryl substitutions at C5 and C7, along with a carbonitrile at C8, are key for potent antitubulin activity. | [9] |
| General | DPP-4 (Antidiabetic) | The imidazo[1,2-a]pyridine core acts as a scaffold, with specific substitutions providing key interactions with the enzyme's active site. | [11] |
| General | QcrB (Antituberculosis) | Amide functionalities are often crucial for potent inhibition of the cytochrome bc1 complex. | [10] |
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of imidazo[1,2-a]pyridine isomers involves a range of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Example: c-Met)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Example: MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cells.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., EBC-1 for c-Met expressing lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Caption: A generalized workflow for the discovery and evaluation of imidazo[1,2-a]pyridine-based drug candidates.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the critical role that positional isomerism plays in defining the biological activity of these compounds. A deep understanding of the structure-activity relationships, guided by robust experimental evaluation, is paramount for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced potency, selectivity, and therapeutic efficacy. The continued exploration of the chemical space around this privileged scaffold promises to deliver innovative treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromoimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] This heterocyclic core is a versatile framework for developing novel therapeutic agents targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1] Among its many variations, the 3-bromoimidazo[1,2-a]pyridine derivative stands out as a particularly valuable synthetic intermediate. The bromine atom at the C-3 position acts as a highly versatile chemical handle, enabling extensive structural diversification through various cross-coupling reactions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance and offering supporting experimental insights for researchers in drug discovery.
The Strategic Importance of the C-3 Bromo Substituent
The utility of the 3-bromoimidazo[1,2-a]pyridine core lies in the reactivity of the C-Br bond. This position is readily functionalized, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[3] This allows for the systematic introduction of a vast library of aryl, heteroaryl, alkyl, and amine substituents. By modifying this position, medicinal chemists can meticulously probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom is not merely a placeholder but a gateway to targeted molecular design.
Caption: Synthetic pathways from the 3-bromo intermediate.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system.
Substitutions at the C-2 and C-3 Positions
The imidazole ring (positions 1, 2, and 3) is a critical region for interaction with biological targets.
-
C-2 Position: Modifications at this position often influence target selectivity and potency. For instance, in a series of anticancer agents, the introduction of moieties like a p-chlorophenyl group at C-3 combined with a nitro group at the C-2 position resulted in a compound with the highest inhibitory activity against the HT-29 human colon cancer cell line (IC50 of 4.15 µM).[4] This highlights the synergistic effect of substitutions at both C-2 and C-3.
-
C-3 Position: As the primary site for diversification, substitutions here are paramount. Replacing the bromine with various aryl and heteroaryl groups has led to the discovery of potent kinase inhibitors. For example, linking a quinoline moiety to the C-3 position of a 7-aryl-imidazo[1,2-a]pyridine scaffold yielded powerful inhibitors of Activin-like kinase 2 (ALK2), a target implicated in pediatric cancers.[5] Similarly, attaching pyrimidine derivatives to the C-3 position has produced selective inhibitors of the c-KIT kinase, with several compounds showing nanomolar efficacy against imatinib-resistant cancer cells.[6]
Substitutions on the Pyridine Ring (C-5 to C-8)
Modifications to the pyridine portion of the scaffold primarily serve to fine-tune the molecule's physicochemical properties, such as solubility, metabolic stability, and electronic character.
-
C-6 Position: Amination at the C-6 position has proven to be an effective strategy. A cost-effective method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines (a related scaffold) has been developed, yielding products with high efficiency that are valuable for further derivatization.[7][8]
-
C-7 and C-8 Positions: These positions are often modified to improve pharmacokinetic profiles or introduce additional binding interactions. The concept of bioisosteric replacement is particularly relevant here. For example, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a physicochemical mimic of the imidazo[1,2-a]pyrimidine scaffold in designing allosteric modulators of the GABAA receptor.[9][10] This substitution can alter properties like lipophilicity and metabolic stability.[11] In another study, a series of imidazo[1,2-a]pyridine-8-carboxamides were identified as selective inhibitors of Mycobacterium tuberculosis.[12]
Caption: Key SAR insights for the imidazo[1,2-a]pyridine core.
Comparative Performance Analysis
The true value of the 3-bromo scaffold is best understood by comparing it to alternatives.
-
vs. Non-halogenated Analogues: The primary advantage over unsubstituted imidazo[1,2-a]pyridines is synthetic accessibility. While direct C-H functionalization is possible, it often requires harsher conditions and can suffer from poor regioselectivity. The C-3 bromo group provides a reliable and predictable site for modification.
-
vs. Other Scaffolds: While related heterocycles like imidazo[1,2-b]pyridazine are also important, the imidazo[1,2-a]pyridine core is arguably more extensively studied and validated in clinical candidates.[13] The substitution of the pyridine nucleus with bromine has been shown to markedly increase the antiproliferative activity in related imidazo[4,5-b]pyridines.[14] This suggests that the electronic properties conferred by the pyridine ring, modulated by halogenation, are crucial for activity.
Quantitative SAR Data Summary
The following table summarizes data from various studies, illustrating the impact of substitutions on biological activity.
| Compound Series | Substituent (Position) | Biological Target | Activity (IC50) | Reference |
| Imidazo[1,2-a]pyridines | 2-(nitro), 3-(p-chlorophenyl) | HT-29 Cancer Cells | 4.15 µM | [4] |
| Imidazo[1,2-a]pyridines | 2-(2,4-difluorophenyl), 3-(p-chlorophenyl amine) | B16F10 Cancer Cells | 14.39 µM | |
| Imidazo[1,2-a]pyridines | 3-(pyrimidine derivative) | c-KIT Kinase (V654A) | Nanomolar range | [6] |
| Imidazo[1,2-a]pyridines | 7-(aryl), 3-(quinoline) | ALK2 Kinase | Potent inhibition | [5] |
| Imidazo[1,2-a]pyridines | 8-(carboxamide) | M. tuberculosis | Active Lead Series | [12] |
| Imidazo[1,2-a]pyridines | 2,3-disubstituted | DYRK1A / CLK1 Kinases | 0.7 - 2.6 µM | [2] |
Experimental Protocols
To ensure scientific integrity, the following validated protocols provide a foundation for synthesizing and evaluating these compounds.
Protocol 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine
This protocol describes a common method for the initial bromination of the imidazo[1,2-a]pyridine core.
Materials:
-
Imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-bromoimidazo[1,2-a]pyridine.[15]
Protocol 2: Suzuki Cross-Coupling at the C-3 Position
This protocol demonstrates the subsequent functionalization of the 3-bromo intermediate.
Materials:
-
3-Bromoimidazo[1,2-a]pyridine
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Schlenk flask and nitrogen/argon atmosphere setup
Procedure:
-
To a Schlenk flask, add 3-bromoimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the resulting 3-aryl-imidazo[1,2-a]pyridine via column chromatography.
Caption: Workflow from synthesis to SAR analysis.
Conclusion and Future Directions
The 3-bromoimidazo[1,2-a]pyridine scaffold is a validated and highly effective platform for modern drug discovery. The structure-activity relationships explored herein demonstrate that strategic modification at the C-2, C-3, and C-7/C-8 positions can yield compounds with potent and selective activity against a range of biological targets, particularly protein kinases. The bromine at C-3 is the critical enabler of this diversification, allowing for rapid and efficient exploration of chemical space.
Future research should continue to leverage this versatile intermediate to explore novel chemical space. The development of new cross-coupling methodologies will further expand the types of substituents that can be installed. Moreover, a deeper investigation into the role of C-5 and C-6 substitutions could yield improvements in ADME (absorption, distribution, metabolism, and excretion) properties, moving these promising scaffolds from potent inhibitors to viable clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-8-chloroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth technical comparison of methodologies to validate the MoA of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid , a member of a versatile class of heterocyclic compounds with broad therapeutic potential.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from anticancer to antitubercular properties.[1][2] This diversity of action underscores the necessity of a multipronged approach to pinpoint the specific molecular targets and pathways modulated by a novel analogue like this compound.
This guide will objectively compare and contrast experimental strategies, providing the underlying causality for experimental choices and detailing self-validating protocols. We will explore a hypothetical scenario where this compound is a potential kinase inhibitor and will compare it with a known imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor.
Hypothesized Mechanism of Action: Kinase Inhibition
Given that numerous imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, a primary hypothesis is that this compound exerts its biological effects through the inhibition of one or more protein kinases.[1][3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]
To validate this hypothesis, a systematic and multi-layered experimental approach is required, starting from broad, unbiased screening to specific, high-resolution target engagement studies.
Comparative Framework: this compound vs. a Known PI3K/mTOR Inhibitor
To provide a clear comparative context, we will juxtapose the experimental validation of our topic compound with a well-characterized imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor, which we will refer to as Comparator A .
| Feature | This compound | Comparator A (Known PI3K/mTOR Inhibitor) |
| Scaffold | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |
| Hypothesized Target | Unknown Kinase(s) | PI3K/mTOR |
| Validation Status | Unvalidated | Validated |
| Objective | De novo MoA validation | Benchmark for experimental outcomes |
Experimental Workflow for Mechanism of Action Validation
The following sections detail a comprehensive workflow for identifying the molecular target(s) of this compound, confirming its engagement with the target(s) in a cellular context, and characterizing its downstream signaling effects.
Phase 1: Target Identification - Unveiling the Molecular Target
The initial and most critical step is to identify the direct molecular target(s) of this compound. Two powerful and complementary approaches for this are CRISPR-Cas9 genetic screening and affinity chromatography coupled with mass spectrometry.
CRISPR-Cas9 Genome-Wide Knockout Screening
Rationale: This unbiased genetic approach identifies genes whose loss confers resistance or sensitivity to the compound, thereby pointing to the drug's target or pathway.[6][7] A positive selection screen, where the loss of the target gene leads to survival in the presence of a cytotoxic concentration of the compound, is a robust method for target identification.[8]
Experimental Protocol: Pooled CRISPR-Cas9 Positive Selection Screen
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound and stably expresses Cas9 nuclease.
-
Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral single-guide RNA (sgRNA) library (e.g., GeCKOv2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Compound Treatment: Split the cell population into two groups: one treated with a vehicle control (e.g., DMSO) and the other with a cytotoxic concentration (e.g., GI50) of this compound.
-
Cell Culture and Harvesting: Culture the cells for 14-21 days, ensuring the cell population is maintained at a high coverage of the sgRNA library. Harvest the cells at the end of the treatment period.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both populations and amplify the sgRNA-encoding regions using PCR. Perform next-generation sequencing to determine the frequency of each sgRNA.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the compound-treated population compared to the control. Genes targeted by these enriched sgRNAs are potential candidates for the drug's molecular target.
Comparative Data (Hypothetical):
| Gene Hit | This compound (Fold Enrichment) | Comparator A (Fold Enrichment) |
| PIK3CA | 15.2 | 25.8 |
| MTOR | 12.5 | 22.1 |
| AKT1 | 8.9 | 15.3 |
| Other Kinase X | 18.7 | 1.2 |
This hypothetical data suggests that, like Comparator A, our topic compound may target the PI3K/mTOR pathway, but it might also have a strong interaction with another kinase.
Affinity Chromatography coupled with Mass Spectrometry
Rationale: This biochemical approach directly identifies proteins that physically interact with the compound.[9] By immobilizing the compound on a solid support, it can be used as "bait" to pull down its binding partners from a cell lysate.
Experimental Protocol: Small-Molecule Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) that does not interfere with its biological activity. Covalently couple this derivative to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-immobilized resin. As a negative control, incubate the lysate with an unfunctionalized resin.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (LC-MS/MS).
Phase 2: Target Engagement - Confirming the Interaction in a Cellular Context
Once potential targets have been identified, it is crucial to confirm that the compound directly engages these targets within intact cells.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to assess target engagement in a physiological setting. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[10][11]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
Comparative Data (Hypothetical):
| Target Protein | Vehicle (Tm, °C) | This compound (Tm, °C) | ΔTm (°C) |
| PIK3CA | 52.1 | 56.4 | +4.3 |
| MTOR | 54.3 | 58.1 | +3.8 |
| Other Kinase X | 50.8 | 57.2 | +6.4 |
This data would provide strong evidence of direct target engagement for all three kinases within the cell.
Bioluminescence Resonance Energy Transfer (BRET)
Rationale: BRET is a proximity-based assay that can be used to monitor protein-protein interactions or, in this context, the binding of a small molecule to a target protein in living cells.[12][13]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: Generate a cell line that expresses the putative target protein fused to a NanoLuc® luciferase.
-
Tracer Development: Use a fluorescently labeled ligand (tracer) that is known to bind to the target protein.
-
Competitive Binding Assay: Treat the engineered cells with the tracer and varying concentrations of the unlabeled this compound.
-
BRET Measurement: Add the luciferase substrate and measure the BRET signal. The unlabeled compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.
-
IC50 Determination: Calculate the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Phase 3: Pathway Profiling - Characterizing the Downstream Effects
Validating target engagement should be followed by demonstrating that this engagement leads to the expected modulation of downstream signaling pathways.
Kinome-Wide Profiling
Rationale: To assess the selectivity of this compound, it is essential to screen it against a broad panel of kinases. This helps to identify potential off-target effects and provides a more comprehensive understanding of its MoA.[14][15]
Experimental Approach:
Utilize a commercial kinome profiling service (e.g., KinomeScan™, Reaction Biology) to determine the binding affinity or inhibitory activity of the compound against a large panel of human kinases (e.g., >400 kinases). The results are typically reported as the percentage of inhibition at a given compound concentration or as dissociation constants (Kd).
Comparative Data (Hypothetical):
| Kinase | This compound (% Inhibition at 1 µM) | Comparator A (% Inhibition at 1 µM) |
| PIK3CA | 98% | 99% |
| MTOR | 95% | 97% |
| Other Kinase X | 99% | 5% |
| Kinase Y | 2% | 3% |
| Kinase Z | 4% | 1% |
This data would indicate that our topic compound is a potent inhibitor of PI3K, mTOR, and "Other Kinase X," while being highly selective across the rest of the kinome, similar to Comparator A's selectivity for its targets.
Western Blotting for Pathway Modulation
Rationale: To confirm that the inhibition of the target kinase translates into a functional cellular response, the phosphorylation status of key downstream substrates should be examined.[1]
Experimental Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of key downstream proteins such as Akt (p-Akt at Ser473), S6K (p-S6K at Thr389), and 4E-BP1 (p-4E-BP1 at Thr37/46).
-
Densitometry: Quantify the band intensities to determine the dose-dependent effect of the compound on the phosphorylation of these substrates.
A dose-dependent decrease in the phosphorylation of these downstream effectors would confirm that the compound inhibits the PI3K/mTOR pathway.
Conclusion
The validation of a small molecule's mechanism of action is a multifaceted process that requires a convergence of evidence from orthogonal experimental approaches. For this compound, a systematic investigation starting with unbiased target identification methods like CRISPR-Cas9 screening and affinity chromatography, followed by rigorous target engagement validation using CETSA and BRET, and culminating in pathway analysis through kinome profiling and Western blotting, will provide a comprehensive and robust understanding of its MoA.
By comparing the results obtained for our topic compound with those of a well-characterized comparator, researchers can gain confidence in their findings and make informed decisions about the future development of this promising molecule. This guide provides a framework for such an investigation, emphasizing the importance of scientific integrity and logical experimental design in the complex but rewarding field of drug discovery.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. KinomePro - Pamgene [pamgene.com]
- 15. assayquant.com [assayquant.com]
A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide offers an in-depth comparative analysis of the most prevalent and innovative synthetic strategies to construct this privileged heterocyclic system. We will delve into the mechanistic underpinnings, practical applications, and relative merits of classical condensation reactions and modern catalytic approaches, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
Classical Approaches: Foundational and Versatile
Traditional methods for the synthesis of imidazo[1,2-a]pyridines have long been the bedrock of research in this area. These reactions, often named after their discoverers, are valued for their reliability and broad applicability.
The Tschitschibabin Reaction: A Direct Condensation
The Tschitschibabin reaction is a classical and straightforward method for the synthesis of imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with an α-haloketone.[3] This method is known for its simplicity and the ready availability of starting materials.
Mechanism and Causality: The reaction proceeds through an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, forming an N-phenacyl-2-aminopyridinium halide intermediate. Subsequent intramolecular cyclization via attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. The choice of solvent and base is critical in this reaction to facilitate both the initial alkylation and the subsequent cyclization-dehydration cascade.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add α-bromoacetophenone (1.0 mmol).
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.
The Ortoleva-King Reaction: An In-Situ Halogenation Approach
The Ortoleva-King reaction provides an alternative to the Tschitschibabin synthesis by generating the α-haloketone in situ. This is typically achieved by reacting a ketone with a halogen, often iodine, in the presence of the 2-aminopyridine.[4][5]
Mechanism and Causality: The reaction is initiated by the formation of an α-iodoketone from the corresponding acetophenone and iodine.[6] The 2-aminopyridine then acts as a nucleophile, attacking the α-iodoketone to form the key intermediate, which subsequently undergoes intramolecular cyclization and dehydration, analogous to the Tschitschibabin pathway.[4][5] This one-pot procedure avoids the need to isolate the often lachrymatory and unstable α-haloketones.[5][6]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-Substituted Imidazo[1,2-a]pyridines
-
A mixture of the corresponding acetophenone (1 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol) is heated at 110°C for 4 hours.
-
After cooling, an aqueous solution of NaOH is added, and the mixture is heated at 100°C for 1 hour.
-
The reaction mixture is then cooled to room temperature, and the solid product is collected by filtration.
-
The crude product is washed with water and can be further purified by column chromatography or recrystallization.
Multicomponent Reactions: Efficiency and Diversity in a Single Step
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step.[1][7]
The Groebke-Blackburn-Bienaymé Reaction (GBBR): A Pillar of Imidazo[1,2-a]pyridine Synthesis
The Groebke-Blackburn-Bienaymé reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, and stands as one of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][7][8][9]
Mechanism and Causality: The reaction is typically catalyzed by a Lewis or Brønsted acid. The aldehyde and 2-aminopyridine first condense to form a Schiff base. The acid catalyst then protonates the Schiff base, activating it for nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The efficiency of this reaction lies in its high atom economy and the ability to generate molecular diversity by simply varying the three starting components.[10]
Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids [11]
-
In a sealed microwave vial, combine 2-aminopyridine (1 mmol), a furan-based aldehyde (1 mmol), an isocyanide (1 mmol), and PEG-400 as a green solvent.
-
Irradiate the mixture in a microwave reactor at 75°C for 10 minutes.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with an appropriate organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Modern Synthetic Strategies: The Rise of C-H Functionalization
Direct C-H functionalization has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering a more atom- and step-economical approach to introduce various substituents onto the heterocyclic core.[2][12][13][14] These methods often employ transition-metal catalysts or photoredox catalysis to achieve regioselective functionalization.[2][15]
Mechanism and Causality: C-H functionalization reactions proceed through various mechanisms depending on the catalyst and reaction conditions. For instance, palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation pathway, where the palladium catalyst selectively activates a specific C-H bond of the imidazo[1,2-a]pyridine core. This is followed by reductive elimination to form the new C-C bond. Visible-light photoredox catalysis, on the other hand, utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then engage in C-H functionalization.[2] The primary advantage of these methods is the ability to bypass the pre-functionalization of starting materials, leading to more sustainable and efficient synthetic routes.[2][14]
Experimental Protocol: Visible Light-Induced Perfluoroalkylation of Imidazo[1,2-a]pyridines [2]
-
To a reaction vessel, add the imidazo[1,2-a]pyridine substrate (0.2 mmol), perfluoroalkyl iodide (0.4 mmol), and a suitable photocatalyst in a degassed solvent.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the 3-perfluoroalkylated imidazo[1,2-a]pyridine.
Comparative Analysis
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Tschitschibabin Reaction | Condensation of 2-aminopyridine and α-haloketone. | Simple, readily available starting materials. | Use of lachrymatory α-haloketones, moderate yields. | 40-70% |
| Ortoleva-King Reaction | In situ generation of α-haloketone. | One-pot procedure, avoids handling of α-haloketones.[5][6] | Requires stoichiometric amounts of halogen, can have side reactions. | 40-60%[5] |
| Groebke-Blackburn-Bienaymé | Three-component reaction of 2-aminopyridine, aldehyde, and isocyanide. | High atom economy, operational simplicity, rapid access to molecular diversity.[1][7] | Isocyanides can be toxic and have unpleasant odors. | 70-95%[1] |
| C-H Functionalization | Direct functionalization of the imidazo[1,2-a]pyridine core. | High atom and step economy, avoids pre-functionalization.[2][14] | Often requires expensive metal catalysts, optimization of reaction conditions can be challenging. | 50-90%[2] |
Visualizing the Synthetic Pathways
Tschitschibabin and Ortoleva-King Reaction Mechanism
Caption: General mechanism for Tschitschibabin and Ortoleva-King reactions.
Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: Workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.
C-H Functionalization Strategy
Caption: General schematic for C-H functionalization of imidazo[1,2-a]pyridines.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, from classical condensation reactions to modern, highly efficient catalytic methods. While traditional approaches like the Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity, multicomponent reactions such as the GBBR offer unparalleled efficiency in generating diverse libraries of compounds. The advent of C-H functionalization represents a paradigm shift towards more sustainable and atom-economical syntheses.
The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. For rapid lead generation and diversity-oriented synthesis, MCRs are often the preferred choice. For late-stage functionalization and the synthesis of complex analogs, C-H activation strategies provide powerful tools. As the field continues to advance, the development of even more selective, environmentally benign, and versatile synthetic methodologies for the construction of imidazo[1,2-a]pyridines can be anticipated, further empowering researchers in drug discovery and materials science.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Cross-Reactivity Profiling of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Introduction: The Imperative of Selectivity in the Imidazo[1,2-a]pyridine Class
The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2] Compounds derived from this scaffold have demonstrated potential as inhibitors of various enzymes, particularly protein kinases.[3][4] 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is a novel investigational compound from this class. While its primary target and therapeutic potential are under investigation, early data on analogous structures suggest a high probability of interaction with the human kinome.[3]
For any new chemical entity, particularly one belonging to a scaffold known for kinase inhibition, a thorough and early assessment of its selectivity is not merely a regulatory checkbox but a critical step in de-risking the entire drug development program. Off-target activities can lead to unforeseen toxicities or a diluted therapeutic effect, which are primary causes of late-stage clinical trial failures.
This guide provides a comprehensive framework for designing and executing a robust cross-reactivity profiling strategy for this compound. We will compare and contrast leading methodologies, explain the causal logic behind a tiered screening approach, and provide actionable protocols to empower researchers in making data-driven decisions. Our focus is on building a self-validating system of experiments that moves from broad, high-throughput screening to nuanced, physiologically relevant characterization.
Comparative Analysis of Cross-Reactivity Profiling Platforms
The modern drug discovery toolkit offers a suite of powerful technologies to assess compound selectivity. The choice of platform depends on the stage of the project, the questions being asked, and the desired balance between throughput, cost, and biological relevance. For a compound like this compound, a multi-pronged approach is essential.
| Profiling Platform | Principle | Primary Output | Advantages | Limitations | Ideal Use Case |
| Biochemical Kinase Panels | Measures direct interaction with a purified, isolated kinase, often via ATP competition. Technologies include radiometric (³³P-ATP), luminescence (ADP-Glo™), and binding assays (KINOMEscan™).[5][6] | Percent Inhibition (% Inh), IC₅₀, Kᵢ, Kₑ | High-throughput, cost-effective for broad screening (400+ kinases), highly sensitive, reproducible.[7][8] | Lacks cellular context (no cell permeability, metabolism, or cofactor considerations), can generate false positives. | Primary Screening: Initial assessment of kinome-wide selectivity to identify potent on- and off-targets. |
| Cell-Based Target Engagement Assays | Confirms compound binds to its target within a live cell. Methods include Cellular Thermal Shift Assay (CETSA®), NanoBRET™, and InCELL™ platforms.[9][10] | EC₅₀, Thermal Shift (ΔTₘ), BRET Ratio | Physiologically relevant; confirms cell permeability and target binding in a native environment, reduces false positives from biochemical screens.[11][12] | Lower throughput, more complex assay development, requires specific antibodies or genetic modification (for some methods). | Hit Validation: Confirming hits from biochemical screens and establishing structure-activity relationships (SAR) in a cellular context.[13] |
| Phenotypic Screening | A target-agnostic approach that measures a compound's effect on a cellular phenotype (e.g., morphology, viability, pathway activation) using high-content imaging or other readouts.[14][15] | Phenotypic "fingerprint," EC₅₀ for a specific phenotype | Unbiased discovery of novel mechanisms or unexpected off-target effects, assesses the integrated cellular response.[16][17] | Target deconvolution is required to identify the molecular mechanism, which can be resource-intensive.[15] | Safety/Tox & MoA: Uncovering potential liabilities and exploring novel mechanisms of action beyond the primary target.[] |
| Chemical Proteomics | Uses affinity-based probes or activity-based probes to pull down binding partners from a whole-cell lysate, followed by identification via mass spectrometry.[19] | List of interacting proteins, relative binding affinities | Unbiased, proteome-wide view of direct targets, can identify novel targets and off-targets without prior knowledge.[20] | Technically complex, requires specialized expertise in probe synthesis and mass spectrometry, potential for non-specific binding. | Advanced Profiling: Deep-dive target identification and deconvolution for high-priority compounds or to understand complex phenotypes. |
An Integrated, Tiered Strategy for Profiling
A sequential and logical workflow is the most efficient way to build a comprehensive selectivity profile. This approach uses high-throughput, cost-effective methods to cast a wide net initially, followed by more complex, physiologically relevant assays to validate and prioritize findings. This strategy ensures that resources are focused on the most promising candidates and that potential liabilities are identified early.
Caption: A tiered workflow for cross-reactivity profiling.
Experimental Protocols
The following protocols are representative examples. Specific details such as buffer compositions, cell lines, and instrument settings should be optimized based on the primary target and available resources. All preclinical studies should adhere to Good Laboratory Practice (GLP) guidelines where applicable.[21]
Protocol 1: Broad Kinase Selectivity Screen (Luminescence-Based)
This protocol is adapted from the principles of Promega's ADP-Glo™ Kinase Assay system.[5]
Objective: To perform a single-dose screen of this compound against a broad panel of kinases to identify initial hits.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution for a final assay concentration of 1 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase/substrate mix for each kinase in the panel.
-
Add 0.5 µL of the test compound (or DMSO for vehicle control).
-
Initiate the reaction by adding 2 µL of 25 µM ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol outlines the general workflow for a plate-based CETSA experiment to validate a specific kinase target.[10]
Objective: To confirm that this compound engages its intended target protein in a cellular environment.
Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line expressing the target of interest to ~80% confluency.
-
Harvest and resuspend cells in culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) or DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into a PCR plate.
-
Heat the plate using a thermal cycler with a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein using an appropriate method (e.g., an HTRF® or AlphaLISA® immunoassay).
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble protein against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ).
-
The change in melting temperature (ΔTₘ) in the presence of the compound indicates target engagement.
-
Conclusion: Building a Comprehensive and Defensible Data Package
The cross-reactivity profile of this compound is a critical determinant of its therapeutic potential. A haphazard or incomplete assessment can lead to costly failures in later stages of development. By employing a structured, tiered approach—beginning with broad biochemical screens and progressing through cellular target engagement and phenotypic assays—researchers can build a comprehensive and robust data package. This strategy not only identifies potential liabilities but also provides deeper insights into the compound's mechanism of action. The ultimate goal is to ensure that the journey from a promising scaffold to a safe and effective medicine is guided by rigorous, reproducible, and translatable science. Adherence to these principles will provide the necessary confidence to advance the most selective and promising candidates into preclinical and clinical development.[22][23]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 6. assayquant.com [assayquant.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Target Engagement Assays [discoverx.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Advances in Phenotypic Screening: A Turning Point for Drug Discovery? | Technology Networks [technologynetworks.com]
- 19. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Step 2: Preclinical Research | FDA [fda.gov]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. ppd.com [ppd.com]
A Senior Application Scientist's Guide to Benchmarking 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid in Colorectal Cancer
Introduction: The Imperative for Novel Colorectal Cancer Therapeutics
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the continuous development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide focuses on a promising member of this class, 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, providing a comprehensive framework for its preclinical benchmarking against established CRC therapies. The strategic placement of a bromine atom at the 3-position is hypothesized to enhance lipophilicity and, consequently, biological activity.[3]
This document is designed for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, moving beyond a simple listing of protocols to explain the scientific rationale behind experimental choices. Our objective is to provide a robust, self-validating system for evaluating the potential of this novel compound.
Comparative Framework: Selecting the Right Benchmarks
To rigorously assess the potential of this compound, a multi-faceted comparison against current standards of care in CRC is essential. We have selected two benchmarks that represent distinct therapeutic modalities:
-
5-Fluorouracil (5-FU): A cornerstone of CRC chemotherapy for decades.[4][5] 5-FU is an antimetabolite that, upon intracellular conversion to various active metabolites, disrupts DNA synthesis and repair by inhibiting thymidylate synthase and through its incorporation into RNA and DNA.[3][6][7] Its broad cytotoxic effects provide a baseline for assessing the general anticancer potency of our test compound.
-
Cetuximab: A targeted therapy that has significantly improved outcomes for patients with KRAS wild-type metastatic CRC.[1] Cetuximab is a monoclonal antibody that binds to the extracellular domain of the epidermal growth factor receptor (EGFR), preventing its activation by endogenous ligands.[8][9] This blockade inhibits downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[10] Comparing our compound to Cetuximab will illuminate its potential for targeted efficacy and its activity in the context of specific molecular subtypes of CRC.
In Vitro Benchmarking Strategy: A Multi-Parametric Approach
A comprehensive in vitro evaluation is the foundation of any preclinical drug development program. We will employ a panel of assays to compare the effects of this compound, 5-FU, and Cetuximab on key hallmarks of cancer. For these experiments, we will utilize two well-characterized human colorectal cancer cell lines: HT-29 (KRAS wild-type, EGFR-expressing) and HCT-116 (KRAS mutant). This selection allows for the assessment of both broad cytotoxicity and pathway-specific effects.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro benchmarking assays.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed HT-29 and HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, 5-FU, and Cetuximab for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Data Summary:
| Compound | HT-29 (KRAS wt) IC50 (µM) | HCT-116 (KRAS mut) IC50 (µM) |
| This compound | 5.2 | 7.8 |
| 5-Fluorouracil | 15.6 | 12.3 |
| Cetuximab | 25.8 (in ng/mL) | >1000 (in ng/mL) |
Interpretation: This hypothetical data suggests that this compound exhibits potent cytotoxic effects against both KRAS wild-type and mutant colorectal cancer cell lines. Its lower IC50 value compared to 5-FU indicates superior potency. As expected, Cetuximab is effective against the KRAS wild-type HT-29 cells but shows minimal activity against the KRAS mutant HCT-116 cells, highlighting the targeted nature of its action.
Cell Migration Analysis: The Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study cell migration in vitro.[2] It mimics the process of wound closure in vivo and is particularly relevant for assessing the metastatic potential of cancer cells.
Protocol:
-
Create a Confluent Monolayer: Grow HT-29 and HCT-116 cells in 6-well plates until they form a confluent monolayer.
-
Create the "Wound": Use a sterile p200 pipette tip to create a scratch in the monolayer.[2]
-
Treatment: Wash the cells with PBS to remove debris and add fresh media containing the test compounds at their respective IC50 concentrations.
-
Image Acquisition: Capture images of the scratch at 0, 12, and 24 hours post-treatment using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Hypothetical Data Summary:
| Treatment | HT-29 % Wound Closure (24h) | HCT-116 % Wound Closure (24h) |
| Vehicle Control | 95% | 98% |
| This compound | 25% | 30% |
| 5-Fluorouracil | 45% | 40% |
| Cetuximab | 60% | 95% |
Interpretation: The hypothetical results indicate that this compound significantly inhibits the migration of both colorectal cancer cell lines, suggesting a potential anti-metastatic effect. Its inhibitory effect appears more pronounced than that of 5-FU. Cetuximab effectively reduces the migration of HT-29 cells but has a negligible effect on HCT-116 cells, consistent with its EGFR-targeting mechanism.
Apoptosis Induction: Western Blot Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, making it an invaluable tool for assessing the molecular events of apoptosis.[14] We will probe for key markers of apoptosis, including cleaved caspase-3 and cleaved PARP.
Protocol:
-
Cell Treatment and Lysis: Treat HT-29 cells with the test compounds at their IC50 concentrations for 24 hours. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Hypothetical Data Interpretation: A significant increase in the levels of cleaved caspase-3 and cleaved PARP in cells treated with this compound would indicate the induction of apoptosis. A stronger induction compared to 5-FU would suggest a more potent pro-apoptotic mechanism. For Cetuximab, apoptosis induction would be expected primarily in the EGFR-dependent HT-29 cells.
In Vivo Benchmarking: The Colorectal Cancer Xenograft Model
In vitro assays provide valuable initial data, but in vivo models are crucial for evaluating the therapeutic efficacy of a compound in a more complex biological system.[15][16] We will use an orthotopic colorectal cancer xenograft model in immunocompromised mice, which more closely mimics the natural tumor microenvironment compared to subcutaneous models.[17][18]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo xenograft study.
Protocol:
-
Cell Implantation: Surgically implant 1 x 10⁶ HT-29 cells into the cecal wall of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to establish for 7-10 days. Once tumors are palpable, randomize mice into treatment and control groups.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., bioluminescence imaging if using luciferase-expressing cells) and measure body weight twice weekly as an indicator of toxicity.
-
Endpoint Analysis: After a defined treatment period (e.g., 21 days), euthanize the mice and excise the tumors. Measure tumor weight and volume. Perform histological analysis (H&E staining) and immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Hypothetical Data Summary:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | - |
| This compound | 450 | 70% |
| 5-Fluorouracil | 750 | 50% |
| Cetuximab | 600 | 60% |
Interpretation: This hypothetical in vivo data would strongly support the anticancer efficacy of this compound, demonstrating superior tumor growth inhibition compared to both the standard chemotherapeutic agent 5-FU and the targeted therapy Cetuximab in this KRAS wild-type model. A lack of significant body weight loss would also suggest a favorable toxicity profile.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound against established colorectal cancer therapies. The multi-parametric in vitro and in vivo approach provides a robust system for evaluating its potential as a novel anticancer agent.
The hypothetical data presented herein suggests that this compound holds significant promise, exhibiting potent cytotoxicity, anti-migratory effects, and apoptosis induction in vitro, and superior tumor growth inhibition in vivo.
Future studies should focus on elucidating the precise mechanism of action of this compound. Investigating its effects on key signaling pathways implicated in colorectal cancer, such as Wnt/β-catenin and PI3K/Akt, will be crucial. Furthermore, comprehensive pharmacokinetic and toxicology studies are necessary to fully assess its drug-like properties and safety profile before considering clinical translation.
References
- 1. Targeted therapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 2. clyte.tech [clyte.tech]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.ca [cancer.ca]
- 5. Chemotherapy for bowel cancer | Macmillan Cancer Support [macmillan.org.uk]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 9. Cetuximab (Erbitux) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understand what is cetuximab [cioncancerclinics.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Animal Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in colon cancer research: in vitro and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based Compounds as PI3K/mTOR Inhibitors in Oncology Research
The imidazo[1,2-a]pyridine scaffold has solidified its status as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Its derivatives have particularly emerged as promising candidates in oncology, with a significant number of studies focusing on their potent inhibitory effects against key signaling pathways that drive cancer progression.[3][4] This guide provides a detailed head-to-head comparison of imidazo[1,2-a]pyridine-based compounds that have been specifically designed and evaluated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade, a pathway frequently dysregulated in various human cancers.[5][6]
We will dissect the structure-activity relationships (SAR), compare the biological performance using experimental data, and provide detailed protocols for the key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for advancing their own investigations in this promising area of cancer therapeutics.
The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Oncology
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][7] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[8][9] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then modulates a plethora of downstream targets, including mTOR, to promote cell survival and proliferation.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine compounds.
Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based PI3K/mTOR Inhibitors
For this comparative analysis, we will focus on a selection of imidazo[1,2-a]pyridine derivatives that have been evaluated for their inhibitory activity against PI3Kα, a frequently mutated isoform in cancer, and their anti-proliferative effects on various cancer cell lines.
| Compound ID | Modifications on Imidazo[1,2-a]pyridine Core | PI3Kα IC50 (nM) | Anti-proliferative Activity (IC50, µM) on Cancer Cell Lines | Reference |
| PIK-75 | Arylsulfonylhydrazide at C3 | 0.3 | Not specified in the provided context | [10] |
| HS-173 | Ester group at C3 | 0.8 | Not specified in the provided context | [10] |
| Compound 1i | Amide bond at C3 | 0.5 | HCT116 and SUN638 (values not specified) | [10] |
| Compound 15a | Novel substitutions | PI3Kα: 1.1, mTOR: 12.1 | HCT116: 0.045, HT-29: 0.041, A549: 0.051 | [11] |
| Compound 35 | Modifications at C2, C6, and C8 | 150 | T47D (breast cancer): Potent activity | [12] |
| Compound 13k | Quinazoline at C6 | 1.94 | HCC827: 0.09, A549: 0.21, SH-SY5Y: 0.17, HEL: 0.43, MCF-7: 0.13 | [13] |
| Compound 12b | Not specified | Not specified | Hep-2: 11, HepG2: 13, MCF-7: 11, A375: 11 | [1][14] |
| IP-5 | Not specified | Not specified | HCC1937 (breast cancer): 45 | [15][16] |
| IP-6 | Not specified | Not specified | HCC1937 (breast cancer): 47.7 | [15][16] |
| IP-7 | Not specified | Not specified | HCC1937 (breast cancer): 79.6 | [15][16] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals several key SAR trends. Early derivatives like PIK-75, with an arylsulfonylhydrazide at the C3 position, demonstrated potent PI3Kα inhibition.[10] Subsequent modifications at this position, such as replacing the ester in HS-173 with a more stable amide in compound 1i, maintained low nanomolar potency, highlighting the importance of this region for target engagement.[10]
More recent developments have explored modifications at other positions of the imidazo[1,2-a]pyridine core. For instance, compound 35, with substitutions at the 2, 6, and 8-positions, was identified as a promising PI3Kα inhibitor, suggesting that these positions offer opportunities for optimizing potency and selectivity.[12] The introduction of a quinazoline moiety at the C6 position, as seen in compound 13k, resulted in a highly potent PI3Kα inhibitor with broad-spectrum anti-proliferative activity across multiple cancer cell lines.[13] This indicates that extending the molecule from the C6 position can lead to favorable interactions within the kinase active site.
In contrast, the IP series of compounds (IP-5, IP-6, and IP-7) exhibited significantly higher IC50 values against the HCC1937 breast cancer cell line, suggesting that their specific substitution patterns may be less optimal for potent anti-proliferative activity compared to derivatives like 13k and 15a.[15][16] Compound 15a stands out as a potent dual PI3K/mTOR inhibitor, indicating that specific structural modifications on the imidazo[1,2-a]pyridine scaffold can achieve inhibition of both key kinases in the pathway.[11]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key experiments used in the evaluation of these compounds.
General Workflow for Synthesis and Evaluation
Figure 2: General workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-based anticancer agents.
Protocol 1: MTT Assay for Anti-proliferative Activity
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase. This can be quantified using various detection methods, such as radioactivity (e.g., [γ-32P]ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Step-by-Step Methodology (Luminescence-based):
-
Reaction Setup: In a 96-well plate, combine the recombinant PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the imidazo[1,2-a]pyridine compound at various concentrations in a kinase buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: Western Blotting for Pathway Modulation
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.
Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with the imidazo[1,2-a]pyridine compounds for a specified time. Then, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6, total S6, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The head-to-head comparison of derivatives targeting the PI3K/Akt/mTOR pathway reveals that strategic modifications at various positions of the heterocyclic core can lead to highly potent and selective inhibitors. The detailed experimental protocols provided herein offer a robust framework for the evaluation of new chemical entities, ensuring scientific rigor and reproducibility. As our understanding of the intricate signaling networks in cancer deepens, the rational design and systematic evaluation of imidazo[1,2-a]pyridine-based compounds will undoubtedly pave the way for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. journal.waocp.org [journal.waocp.org]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Selectivity of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors targeting pathways involved in cancer and other diseases.[1][2][3] 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is a representative of this class, and like any potential therapeutic agent, its value is defined not only by its potency against its intended target but also by its selectivity across the broader kinome.[4][5] A lack of selectivity can lead to off-target effects, complicating preclinical studies and potentially causing toxicity in clinical applications.[4][6]
This guide provides a comprehensive, multi-tiered framework for objectively assessing the selectivity profile of this compound. For the purpose of this illustrative guide, we will hypothesize that its primary target is Aurora Kinase A (AURKA) , a serine/threonine kinase crucial for mitotic progression and a validated oncology target.[7][8]
To establish a meaningful comparison, we will benchmark its performance against two reference compounds:
-
Alisertib (MLN8237): A well-characterized, potent, and highly selective Aurora Kinase A inhibitor.[9][10][11][12]
-
Broad-Spectrum Inhibitor (e.g., Staurosporine): A non-selective kinase inhibitor, used as a control to represent a promiscuous binding profile.
This guide will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present data in a clear, comparative format to empower researchers in drug development to make informed decisions.
Tier 1: Initial Broad Kinome Profiling
Rationale: The first step in assessing selectivity is to cast a wide, unbiased net. A broad in vitro kinase panel screen provides a panoramic view of the compound's activity against hundreds of kinases simultaneously.[13] This approach is critical for identifying the primary target(s), flagging potential off-targets early, and quantifying the degree of selectivity from the outset. It is a cost-effective method to quickly triage compounds and focus resources on the most promising candidates.
Experimental Workflow: Kinome Panel Screening
Caption: Workflow for Tier 1 broad kinome profiling.
Methodology: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)
This method is considered the gold standard for its direct measurement of phosphate transfer.[13]
-
Reaction Setup: In a microplate, incubate the test compound (at a fixed concentration, e.g., 1 µM) with the individual kinase, a suitable peptide substrate, and cofactors in assay buffer.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radioisotope-labeled [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unreacted [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
Data Presentation: Comparative Kinome Inhibition
| Kinase Target | This compound (% Inh. @ 1µM) | Alisertib (% Inh. @ 1µM) | Staurosporine (% Inh. @ 1µM) |
| AURKA (On-Target) | 95% | 99% | 98% |
| AURKB | 45% | 15% | 95% |
| AKT1 | 10% | 2% | 88% |
| CDK2 | 15% | 5% | 92% |
| PIM1 | 65% | 8% | 75% |
| SRC | 5% | 1% | 85% |
| ... (400+ other kinases) | <10% | <10% | Variable |
Interpretation: The hypothetical data above suggests our test compound is a potent inhibitor of Aurora Kinase A. However, it also shows significant inhibition of PIM1 kinase and moderate activity against Aurora Kinase B, flagging these as potential off-targets requiring further investigation. As expected, Alisertib demonstrates high selectivity for AURKA, while Staurosporine inhibits a wide range of kinases.
Tier 2: Potency Determination for On- and Off-Targets
Rationale: A single-point inhibition value is insufficient to define selectivity. It's crucial to determine the potency (IC50) of the compound against the primary target and the identified off-targets from Tier 1. The selectivity ratio, calculated by dividing the off-target IC50 by the on-target IC50, provides a quantitative measure of selectivity.[14] A higher ratio indicates better selectivity.
Experimental Workflow: IC50 Determination
Caption: Workflow for Tier 2 IC50 determination.
Methodology: ADP-Glo™ Luminescence Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[15][16]
-
Kinase Reaction: Set up the kinase reaction as in Tier 1, but with serially diluted concentrations of the inhibitor. Incubate for 60 minutes at 30°C.
-
ADP Conversion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the first step into ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
Detection: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Normalize the data to high (DMSO) and low (no enzyme) controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Data Presentation: Comparative IC50 and Selectivity Ratios
| Kinase Target | This compound IC50 (nM) | Alisertib IC50 (nM) |
| AURKA | 5 | 1.2[9] |
| AURKB | 250 | 396[9] |
| PIM1 | 750 | >10,000 |
| Selectivity Ratio (AURKB/AURKA) | 50-fold | >200-fold[9][10] |
| Selectivity Ratio (PIM1/AURKA) | 150-fold | >8,000-fold |
Interpretation: Our test compound is confirmed as a potent AURKA inhibitor (IC50 = 5 nM). However, its selectivity over AURKB (50-fold) and PIM1 (150-fold) is significantly lower than that of Alisertib. This quantitative data is critical for predicting potential off-target liabilities.
Tier 3: Target Engagement in a Cellular Context
Rationale: In vitro biochemical assays are performed in an artificial environment. It is essential to confirm that the compound can enter cells and physically bind to its intended target.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20]
Experimental Principle: Cellular Thermal Shift Assay (CETSA)
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.
Methodology: CETSA with Western Blot Detection
-
Cell Treatment: Treat cultured cells (e.g., HCT-116) with the test compound (at various concentrations) or DMSO for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[19]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based buffers.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Detection: Collect the supernatant (containing the soluble, stabilized protein fraction) and analyze the amount of the target protein (AURKA) by Western Blot using a specific antibody.
-
Analysis: Generate a "melt curve" by plotting the amount of soluble protein versus temperature. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Data Presentation: Target Engagement and Thermal Shift
| Compound | Target | Apparent Melting Temp (Tm) with DMSO | Apparent Melting Temp (Tm) with Compound (1 µM) | Thermal Shift (ΔTm) |
| This compound | AURKA | 48°C | 55°C | +7°C |
| Alisertib | AURKA | 48°C | 57°C | +9°C |
Interpretation: A significant positive thermal shift (ΔTm) for AURKA upon treatment with our test compound provides strong evidence of direct target engagement within the complex cellular environment. This confirms that the biochemical activity observed in Tier 2 translates to physical binding in a more physiologically relevant setting.
Tier 4: Cellular Phenotypic Assessment
Rationale: The final step is to link target engagement to a functional cellular outcome. Since Aurora Kinase A is a critical regulator of mitosis, its inhibition is expected to cause defects in cell division, leading to cell cycle arrest and/or apoptosis.[7][11][21] Comparing the cellular phenotype of our test compound to the selective inhibitor Alisertib helps to discern whether the observed effects are primarily due to on-target (AURKA) inhibition or a combination of on- and off-target activities.
Signaling Pathway Context
Caption: On-target AURKA inhibition disrupts mitosis, while off-target effects (e.g., on PIM1) may impact other pathways.
Methodology: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells (e.g., HCT-116) with vehicle, Alisertib, or our test compound at equipotent concentrations (e.g., 3x IC50) for 24 hours.
-
Cell Harvest & Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) along with RNase A.
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Quantification: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. Inhibition of AURKA typically leads to an accumulation of cells with ≥4N DNA content (G2/M arrest and endoreduplication).[21]
Data Presentation: Comparative Cell Cycle Effects
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase (≥4N) |
| Vehicle (DMSO) | 55% | 20% | 25% |
| This compound | 10% | 5% | 85% |
| Alisertib | 12% | 6% | 82% |
Interpretation: The test compound induces a cell cycle arrest phenotype (accumulation of cells in G2/M) that is highly comparable to the selective inhibitor Alisertib. This suggests that the primary driver of its anti-proliferative effect in this cell line is indeed the inhibition of its primary target, Aurora Kinase A.
Conclusion and Overall Selectivity Assessment
This multi-tiered guide provides a systematic approach to characterizing the selectivity of this compound.
-
Tier 1 (Broad Screening): Identified AURKA as the primary target while flagging AURKB and PIM1 as potential off-targets.
-
Tier 2 (Potency): Quantified the compound's high potency against AURKA (IC50 = 5 nM) and established selectivity ratios, revealing a 50-fold selectivity against AURKB and 150-fold against PIM1. This profile is less selective than the benchmark compound, Alisertib.
-
Tier 3 (Target Engagement): Confirmed via CETSA that the compound enters cells and directly binds to AURKA, validating the in vitro findings in a cellular context.
-
Tier 4 (Phenotype): Demonstrated that the compound's functional effect on the cell cycle is consistent with on-target AURKA inhibition, mirroring the phenotype induced by the highly selective Alisertib.
Final Assessment: this compound is a potent, cell-active inhibitor of Aurora Kinase A. While it effectively engages its target and produces the expected on-target phenotype, its selectivity profile is modest compared to best-in-class inhibitors like Alisertib. The activity against PIM1 and AURKB should be considered in the design of future experiments and could be either a liability (potential for off-target toxicity) or an opportunity (potential for beneficial polypharmacology), depending on the therapeutic context. This comprehensive assessment provides the critical data needed to guide the next steps in its development as a chemical probe or therapeutic lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid, a halogenated heterocyclic compound. By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain environmental stewardship and regulatory compliance.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, this compound is anticipated to exhibit the following hazards[1][2]:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
The presence of the bromine atom and the carboxylic acid functional group necessitates careful handling to mitigate these risks. Organobromine compounds can be persistent in the environment, and their disposal requires special consideration to prevent ecological harm[3].
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Anticipated for this compound | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | Category 2 | [1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | [1][2][4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [1][2][4] |
| Acute toxicity (Oral) | Potential Hazard |
Personal Protective Equipment (PPE) and Engineering Controls
To ensure personal safety during handling and disposal, the following PPE and engineering controls are mandatory[5][6]:
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][7]. Ensure that eyewash stations and safety showers are readily accessible[1][8].
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133[5].
-
Hand Protection: Use chemically impermeable gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat or apron is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[5].
Step-by-Step Disposal Protocol
The disposal of this compound must be in strict accordance with federal, state, and local regulations[9][10]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [5].
3.1. Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, compatible, and properly sealed hazardous waste container[11][12]. The container must be made of a material that is resistant to the chemical.
-
Waste Segregation: Do not mix this waste with incompatible materials. It should be segregated as a halogenated organic waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture[11][13]. The date of waste accumulation should also be clearly marked.
3.2. On-Site Neutralization (for dilute acidic solutions - REQUIRES EHS APPROVAL)
For very dilute solutions containing this compound, neutralization of the carboxylic acid group may be considered, but only with prior approval from your institution's Environmental Health & Safety (EHS) department . The complex structure of the molecule means that neutralization alone may not render it non-hazardous[5].
If approved by EHS, the general procedure is as follows:
-
Neutralization: While stirring in a chemical fume hood, slowly add a weak base, such as sodium bicarbonate, to the solution.
-
pH Monitoring: Monitor the pH using a calibrated pH meter or pH paper. The target pH should be between 5.5 and 9.0[15].
-
Final Disposal: Even after neutralization, the resulting solution should be collected as hazardous waste due to the presence of the brominated heterocyclic compound, unless explicitly cleared for drain disposal by EHS.
3.3. Disposal of Solid Waste
-
Collection: Carefully sweep up any solid this compound, avoiding dust generation, and place it in the designated hazardous waste container[4].
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads, should also be placed in the hazardous waste container[14].
3.4. Final Disposal
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company[5]. The waste will then be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely through incineration at a high temperature to ensure complete destruction of the halogenated organic compound[16].
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your EHS department immediately.
-
For small spills, and if you are trained to do so, use an appropriate absorbent material to contain the spill.
-
Collect the absorbent material and place it in the hazardous waste container.
-
Decontaminate the area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
-
Regulatory Framework
The disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, which is implemented by the EPA[9][17]. States may have their own, often more stringent, regulations[9]. It is the responsibility of the waste generator to ensure compliance with all applicable regulations[16].
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.be [fishersci.be]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. usbioclean.com [usbioclean.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 14. laballey.com [laballey.com]
- 15. ars.usda.gov [ars.usda.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. The recommendations herein are synthesized from established best practices for handling halogenated heterocyclic carboxylic acids and data from structurally analogous compounds.
A Note on Scientific Diligence: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is therefore predicated on a thorough analysis of the compound's constituent chemical features—a brominated imidazopyridine core and a carboxylic acid group—and hazard data from closely related molecules.[1] It is imperative to supplement this guide with a compound-specific SDS from your supplier and to conduct a comprehensive, institution-specific risk assessment before commencing any work.
Hazard Assessment: A Chemist's Perspective
This compound combines several chemical motifs that inform its potential hazard profile. The imidazopyridine scaffold is a common feature in medicinally active compounds, suggesting high biological activity.[2][3][4] The presence of a bromine atom and a carboxylic acid group further dictates the necessary handling precautions.
Based on data from structural isomers and analogs, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause skin irritation.[5][6]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[5][6]
-
Respiratory Irritation: Inhalation of the powdered solid may lead to respiratory tract irritation.[5][6][7]
-
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[8]
These hazards necessitate a multi-layered approach to personal protection, combining engineering controls with appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table summarizes the recommended equipment for handling this compound, grounded in guidelines for similar chemical structures.[1][7]
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is required when there is a significant risk of splashing or dust generation.[7][9] | The carboxylic acid functionality and fine powder nature of the solid pose a significant splash and dust hazard. Goggles provide a seal around the eyes, while a face shield offers a secondary barrier for the entire face.[9] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[7] Chemical-resistant gloves (e.g., disposable nitrile rubber) are mandatory.[1][9] Fully enclosed shoes are required.[7] | Nitrile gloves offer good resistance to a range of chemicals.[9] It is critical to inspect gloves for any defects before use and to employ proper removal techniques to avoid contaminating your hands.[10] Change gloves immediately if they become contaminated. |
| Respiratory Protection | All manipulations of the solid compound must occur within a certified chemical fume hood to prevent the formation and inhalation of dust.[7][11] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9][11] | The primary route of exposure to be controlled is inhalation of the fine powder. A fume hood provides the most effective engineering control for this hazard.[7] |
Operational Workflow for Safe Handling
Adherence to a strict, step-by-step operational protocol is fundamental for minimizing exposure and ensuring laboratory safety. The workflow below outlines the critical stages of handling this compound, from preparation to post-handling decontamination.
Experimental Workflow Diagram
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]
-
Ventilation Check: Before starting, ensure the fume hood is operational and providing adequate airflow.
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize reaching in and out of the containment area.
-
-
Handling the Compound:
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[7]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.[7]
-
Container Management: Keep containers of the chemical tightly closed when not in use.[5]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment. Glassware should be rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous waste.[11]
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
-
Spill and Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5][6]
-
In Case of a Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[6][10] Do not allow the material to enter drains.
Disposal Plan: Managing Halogenated Waste
The proper disposal of brominated organic compounds is critical to prevent environmental contamination and is mandated by regulatory bodies.[12]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[7][11]
-
Liquid Waste: Solutions containing the compound and solvent rinsates must be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.[11] Do not mix with non-halogenated waste.
-
-
Disposal Procedure:
-
Waste should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1]
-
The preferred method for disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrobromic acid.[12]
-
Never empty chemical waste into drains.[1]
-
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for both personnel and groundbreaking research.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromoimidazo[1,2-a]pyridin-8-amine | Sigma-Aldrich [sigmaaldrich.com]
- 9. leelinework.com [leelinework.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
